molecular formula C20H17ClFN3O3 B15602761 BAY-218

BAY-218

Cat. No.: B15602761
M. Wt: 401.8 g/mol
InChI Key: RFGRNBWAUZSMBN-LBPRGKRZSA-N
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Description

BAY-218 is a useful research compound. Its molecular formula is C20H17ClFN3O3 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxopyridazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c1-12(11-26)23-19(27)17-10-18(13-5-7-14(21)8-6-13)24-25(20(17)28)16-4-2-3-15(22)9-16/h2-10,12,26H,11H2,1H3,(H,23,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGRNBWAUZSMBN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of BAY-218

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of BAY-218

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as AHR antagonist 1, is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1][2] It represents a promising therapeutic agent, particularly in the field of immuno-oncology, by targeting the immunosuppressive tumor microenvironment.[3] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the AhR signaling pathway.[1] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. In the tumor microenvironment, the overexpression of enzymes such as IDO1 and TDO2 leads to the conversion of tryptophan into kynurenine (B1673888), which acts as an endogenous ligand for AhR.[3] Activation of AhR by kynurenine leads to an immunosuppressive state, thereby allowing tumor cells to evade the host's immune system.[3]

This compound counteracts this immunosuppressive effect by directly interfering with the AhR signaling cascade. Its mechanism involves:

  • Inhibition of AhR Nuclear Translocation: this compound prevents the translocation of the AhR from the cytoplasm to the nucleus upon ligand binding.[1]

  • Suppression of DRE-Luciferase Reporter Expression: It inhibits the expression of dioxin response element (DRE)-luciferase reporter genes, which are downstream targets of AhR activation.[1]

  • Downregulation of AhR-Regulated Target Gene Expression: The compound effectively reduces the expression of genes that are regulated by the AhR transcription factor.[1]

By inhibiting these key steps, this compound effectively blocks both exogenous and endogenous ligand-induced AhR signaling.[1]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Parameter Cell Line Value Reference
AhR Inhibitory Activity (IC50)U87 glioblastoma cells39.9 nM[2]
CYP1A1 Inhibitory Activity (IC50)Human monocytic U937 cell line70.7 µM[2]

Table 1: In Vitro Potency of this compound

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the Aryl Hydrocarbon Receptor (AhR) and the inhibitory action of this compound.

BAY218_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1/TDO2 Activated_AhR Activated AhR Kynurenine->Activated_AhR Ligand Binding AhR_complex AhR Complex (AhR, HSP90, etc.) BAY218 This compound BAY218->AhR_complex Inhibition ARNT ARNT Activated_AhR->ARNT Nuclear Translocation & Dimerization DRE Dioxin Response Element (DRE) ARNT->DRE Binds to Gene_Expression Target Gene Expression (e.g., CYP1A1, IDO1) DRE->Gene_Expression Immunosuppression Immunosuppression Gene_Expression->Immunosuppression

Caption: AhR signaling pathway and this compound's inhibitory action.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are outlined below.

In Vitro AhR Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on AhR activity.

  • Cell Line: U87 glioblastoma cells.[2]

  • Methodology:

    • U87 glioblastoma cells were cultured under standard conditions.

    • Cells were treated with a serial dilution of this compound (ranging from 72 pM to 20 µM).[2]

    • AhR activity was induced by a known AhR agonist.

    • The level of AhR inhibition was measured, likely using a reporter gene assay (e.g., DRE-luciferase).

    • The IC50 value was calculated from the dose-response curve.

In Vitro CYP1A1 Inhibition Assay
  • Objective: To assess the inhibitory effect of this compound on the expression of CYP1A1, a target gene of AhR.

  • Cell Line: Human monocytic U937 cell line.[2]

  • Methodology:

    • U937 cells were cultured in an appropriate medium.

    • Cells were treated with various concentrations of this compound (ranging from 1 nM to 3 µM).[2]

    • CYP1A1 expression was induced by an AhR agonist.

    • The level of CYP1A1 inhibition was quantified, likely through methods such as qPCR or western blotting.

    • The IC50 value was determined based on the concentration-dependent inhibition.

In Vitro TNFα Production Rescue Assay
  • Objective: To evaluate the ability of this compound to reverse kynurenic acid (KA)-induced immunosuppression.

  • Cells: Primary human monocytes.[1]

  • Methodology:

    • Primary human monocytes were isolated from peripheral blood.

    • Monocytes were stimulated with lipopolysaccharide (LPS) to induce TNFα production.

    • The immunosuppressive effect was induced by treating the cells with kynurenic acid (KA).

    • This compound was added at a concentration of 1 µM to the KA-suppressed monocytes.[2]

    • The production of TNFα was measured, likely using an ELISA assay, to determine if this compound could rescue the suppressed cytokine production.[1]

In Vivo Tumor Growth Inhibition Studies
  • Objective: To assess the anti-tumor efficacy of this compound in vivo.

  • Animal Models: Syngeneic mouse tumor models, specifically CT26 (colon carcinoma) and B16-OVA (melanoma).[1]

  • Methodology:

    • Tumor cells (CT26 or B16-OVA) were implanted into immunocompetent mice.

    • Once tumors were established, mice were treated with this compound. A dosage of 30 mg/kg administered orally twice daily has been cited.[2]

    • Tumor growth was monitored over time and compared to a vehicle-treated control group.

    • The study also included a combination therapy arm where this compound was administered along with an anti-PD-L1 antibody to evaluate synergistic effects.[1][2]

    • At the end of the study, tumors were excised and weighed, and anti-tumoral immune responses were likely analyzed through methods such as flow cytometry of tumor-infiltrating lymphocytes.

Experimental Workflow Diagram

The following diagram provides a logical workflow for the in vivo tumor growth inhibition studies.

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Analysis Implantation Tumor Cell Implantation (CT26 or B16-OVA) Tumor_Establishment Tumor Establishment Implantation->Tumor_Establishment Vehicle Vehicle Control Tumor_Establishment->Vehicle BAY218_mono This compound Monotherapy Tumor_Establishment->BAY218_mono aPDL1 Anti-PD-L1 Monotherapy Tumor_Establishment->aPDL1 Combination This compound + Anti-PD-L1 Tumor_Establishment->Combination Tumor_Monitoring Tumor Growth Monitoring Vehicle->Tumor_Monitoring BAY218_mono->Tumor_Monitoring aPDL1->Tumor_Monitoring Combination->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, Immune Profiling) Tumor_Monitoring->Endpoint_Analysis

Caption: Workflow for in vivo anti-tumor efficacy studies.

Conclusion

This compound is a novel and potent AhR inhibitor with a well-defined mechanism of action. By blocking the AhR signaling pathway, it can reverse tumor-induced immunosuppression and enhance anti-tumor immune responses. The in vitro and in vivo data demonstrate its potential as a standalone therapy and in combination with immune checkpoint inhibitors. Further research and clinical development will be crucial to fully elucidate its therapeutic utility in various cancer types.

References

BAY-218: A Technical Guide to a Novel Aryl Hydrocarbon Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aryl hydrocarbon receptor (AHR) has emerged as a critical regulator of immune responses within the tumor microenvironment. Its activation by endogenous ligands, such as the tryptophan catabolite kynurenine, leads to profound immunosuppression, enabling tumor evasion from immune surveillance. BAY-218 is a potent and selective small-molecule inhibitor of the AHR, developed to counteract this immunosuppressive mechanism. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comprehensive quantitative data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways and experimental workflows.

Introduction

The AHR is a ligand-activated transcription factor that, upon binding to its ligands, translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to dioxin response elements (DREs) in the promoter regions of target genes. This signaling cascade regulates the expression of a suite of genes, including those involved in xenobiotic metabolism and immune modulation. In the context of cancer, the overexpression of enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) in tumor cells leads to the accumulation of kynurenine, a potent AHR agonist.[1] This activation of AHR in immune cells, such as T cells and dendritic cells, results in a tolerogenic phenotype, thereby suppressing anti-tumor immunity.

This compound was identified through a high-throughput screening of four million compounds as a member of the 1,3-diaryl-pyrazin-6-one-5-carboxylic amide chemical class.[1] It has been characterized as a potent and selective AHR inhibitor that demonstrates significant anti-tumor efficacy, both as a monotherapy and in combination with immune checkpoint inhibitors.[1] This document serves as a comprehensive technical resource for researchers and drug developers interested in the preclinical profile of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by directly antagonizing the AHR signaling pathway. Its primary mechanism involves the inhibition of AHR nuclear translocation, which is a critical step for AHR-mediated gene transcription. By preventing the translocation of the AHR to the nucleus, this compound effectively blocks the subsequent downstream events, including the expression of AHR target genes. This leads to the restoration of pro-inflammatory responses in the tumor microenvironment and enhances anti-tumor immunity.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR-HSP90 Complex Ligand->AHR_complex Binds Activated_AHR Activated AHR AHR_complex->Activated_AHR Conformational Change This compound This compound This compound->AHR_complex Inhibits AHR_ARNT AHR-ARNT Dimer Activated_AHR->AHR_ARNT Translocates & Dimerizes with ARNT ARNT ARNT DRE DRE AHR_ARNT->DRE Binds Target_Genes Target Gene Expression (e.g., CYP1A1, IDO1) DRE->Target_Genes Promotes Immunosuppression Immunosuppression Target_Genes->Immunosuppression

Figure 1: AHR Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and activity in various in vitro assays. It is important to note that much of the detailed preclinical data has been published under the designation BAY 2416964, which is the clinical candidate that emerged from the same discovery program as this compound.

Assay Cell Line Ligand IC50 (nM) Reference
DRE Luciferase ReporterU87 GlioblastomaKynurenic Acid39.9[2]
CYP1A1 InhibitionU937 Monocytic-70,700[2]
Table 1: In Vitro Potency of this compound.
Assay Cell Type Treatment Effect Reference
TNFα ProductionLPS-stimulated human monocytesKynurenic Acid + this compound (1µM)Rescues KA-induced inhibition of TNFα[2]
Cytokine ProductionHuman Mixed Lymphocyte Reaction (MLR)This compoundEnhanced IL-2 and IFNγ secretion
T-cell ProliferationMouse BMDC-OT-I co-cultureThis compoundEnhanced T-cell cytokine production
Table 2: In Vitro Immunomodulatory Activity of this compound.
Tumor Model Treatment Effect Reference
CT26 Syngeneic Mouse ModelThis compoundReduced tumor growth[3]
B16-OVA Syngeneic Mouse ModelThis compoundReduced tumor growth[3]
CT26 Syngeneic Mouse ModelThis compound + anti-PD-L1 antibodyEnhanced therapeutic efficacy[3]
Table 3: In Vivo Anti-Tumor Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

AHR Dioxin Response Element (DRE) Luciferase Reporter Assay

This assay is designed to measure the ability of a compound to inhibit ligand-induced AHR activation.

Start Start Cell_Culture Culture U87 cells with DRE-luciferase reporter Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Treatment Add this compound at various concentrations Plating->Treatment Stimulation Add AHR ligand (e.g., Kynurenic Acid) Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity Lysis->Luciferase_Assay Data_Analysis Calculate IC50 values Luciferase_Assay->Data_Analysis End End Data_Analysis->End Start Start Isolate_PBMCs Isolate PBMCs from two different donors Start->Isolate_PBMCs Co-culture Co-culture PBMCs from both donors Isolate_PBMCs->Co-culture Add_this compound Add this compound at various concentrations Co-culture->Add_this compound Incubate Incubate for 5-7 days Add_this compound->Incubate Measure_Proliferation Assess T-cell proliferation (e.g., CFSE dilution) Incubate->Measure_Proliferation Measure_Cytokines Measure cytokine levels in supernatant (e.g., ELISA) Incubate->Measure_Cytokines End End Measure_Proliferation->End Measure_Cytokines->End

References

BAY-218: A Novel Aryl Hydrocarbon Receptor Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor microenvironment presents a significant barrier to effective cancer immunotherapy. One of the key mechanisms of immune evasion is the metabolic reprogramming of the tumor and surrounding stromal cells, leading to the production of immunosuppressive metabolites. A critical pathway implicated in this process is the catabolism of tryptophan into kynurenine, which is mediated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2). Kynurenine acts as a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. AhR activation in immune cells promotes a tolerogenic state, characterized by the suppression of pro-inflammatory responses and the induction of regulatory T cells (Tregs), thereby facilitating tumor growth.

BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor. By blocking AhR signaling, this compound aims to reverse the immunosuppressive effects of the tumor microenvironment, enhance anti-tumor immune responses, and improve the efficacy of cancer immunotherapies, including immune checkpoint inhibitors. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound.

Core Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting the Aryl Hydrocarbon Receptor signaling pathway. Its primary mechanism involves the inhibition of AhR nuclear translocation and the subsequent suppression of dioxin response element (DRE)-driven luciferase reporter gene expression.[1][2] This blockade of AhR activation prevents the transcription of downstream target genes that contribute to an immunosuppressive tumor microenvironment.

Signaling Pathway

The binding of endogenous ligands, such as kynurenine, to the cytosolic AhR triggers a conformational change, leading to its dissociation from chaperone proteins and translocation into the nucleus. In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to DRE sequences in the promoter regions of target genes, initiating their transcription. This compound competitively binds to the ligand-binding pocket of AhR, preventing the conformational changes required for nuclear translocation and subsequent gene transcription.

BAY_218_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kynurenine Kynurenine (Endogenous Ligand) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Kynurenine->AhR_complex Binds AhR_active Activated AhR Complex AhR_complex->AhR_active Conformational Change BAY218 This compound BAY218->AhR_complex Inhibits Binding AhR_ARNT AhR-ARNT Dimer AhR_active->AhR_ARNT Nuclear Translocation DRE DRE (DNA) AhR_ARNT->DRE Binds Target_Genes Immunosuppressive Target Genes (e.g., CYP1A1, IL-10) DRE->Target_Genes Promotes Transcription Immunosuppression Tumor Immune Evasion Target_Genes->Immunosuppression

Figure 1: Mechanism of action of this compound in inhibiting the AhR signaling pathway.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

In Vitro Activity
ParameterCell LineValueReference
AhR Inhibitory Activity (IC50)U87 glioblastoma39.9 nM[3]
CYP1A1 Inhibitory Activity (IC50)Human monocytic U93770.7 µM[3]
In Vivo Efficacy
Animal ModelTreatmentOutcomeReference
Syngeneic mouse tumor model (CT26)This compound (30 mg/kg, p.o., bid) + anti-PD-L1Significantly decreased tumor size[3]
Syngeneic mouse tumor models (CT26 and B16-OVA)This compoundReduced tumor growth and enhanced anti-tumoral immune responses[1]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that have characterized the activity of this compound are outlined below.

Dioxin Response Element (DRE) Luciferase Reporter Assay

This assay is fundamental to quantifying the inhibitory effect of this compound on AhR-mediated gene transcription.

Objective: To determine the IC50 of this compound in inhibiting ligand-induced AhR activation.

Methodology:

  • Cell Culture and Transfection:

    • Hepatoma (Hepa-1c1c7) or other suitable cells are cultured in appropriate media.

    • Cells are transiently co-transfected with a DRE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization).

  • Compound Treatment:

    • Transfected cells are plated in 96-well plates.

    • Cells are pre-incubated with a serial dilution of this compound for 1 hour.

    • A known AhR agonist (e.g., TCDD or kynurenine) is added to the wells to induce AhR activation.

  • Luciferase Activity Measurement:

    • After a 16-24 hour incubation period, cells are lysed.

    • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.

  • Data Analysis:

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.

    • The normalized luciferase activity is plotted against the concentration of this compound to determine the IC50 value.

DRE_Luciferase_Assay_Workflow A 1. Cell Culture & Co-transfection (DRE-Luc & Renilla-Luc) B 2. Plating in 96-well plates A->B C 3. Pre-incubation with serial dilutions of this compound B->C D 4. Addition of AhR agonist C->D E 5. Incubation (16-24 hours) D->E F 6. Cell Lysis E->F G 7. Dual-Luciferase Activity Measurement F->G H 8. Data Analysis (Normalization & IC50) G->H

Figure 2: Experimental workflow for the DRE Luciferase Reporter Assay.
TNFα Production Rescue Assay in Human Monocytes

This assay assesses the ability of this compound to restore the function of immune cells suppressed by an AhR agonist.

Objective: To evaluate the functional consequence of AhR inhibition by this compound on primary human immune cells.

Methodology:

  • Isolation of Primary Human Monocytes:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

    • Monocytes are purified from PBMCs by magnetic-activated cell sorting (MACS) or plastic adherence.

  • Cell Culture and Treatment:

    • Purified monocytes are cultured in appropriate media.

    • Cells are treated with kynurenic acid (KA) to suppress their inflammatory response.[1]

    • Subsequently, cells are treated with this compound (e.g., 1 µM).[3]

    • Lipopolysaccharide (LPS) is added to stimulate TNFα production.[1][3]

  • Measurement of TNFα Production:

    • After a defined incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

    • The concentration of TNFα in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • TNFα concentrations are compared between different treatment groups (vehicle control, KA alone, KA + this compound, LPS alone, KA + LPS, KA + LPS + this compound).

    • The ability of this compound to rescue TNFα production in the presence of KA and LPS is determined.

In Vivo Syngeneic Mouse Tumor Models

These studies are crucial for evaluating the anti-tumor efficacy and immunomodulatory effects of this compound in a whole-animal system.

Objective: To assess the in vivo anti-tumor activity of this compound as a monotherapy and in combination with immune checkpoint inhibitors.

Methodology:

  • Tumor Cell Implantation:

    • Syngeneic mouse tumor cells (e.g., CT26 colon carcinoma or B16-OVA melanoma) are subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16-OVA).

  • Treatment Administration:

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • This compound is administered orally (p.o.) at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[3]

    • For combination studies, an anti-PD-L1 antibody or isotype control is administered intraperitoneally (i.p.).

  • Tumor Growth Monitoring:

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

  • Immunophenotyping of Tumor-Infiltrating Leukocytes:

    • At the end of the study, tumors are excised and dissociated into single-cell suspensions.

    • Tumor-infiltrating leukocytes are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8 for cytotoxic T cells, NK1.1 for NK cells, Gr-1 for myeloid cells, CD206 for M2 macrophages).

    • The frequency and absolute number of different immune cell populations are analyzed by flow cytometry.

In_Vivo_Tumor_Model_Workflow A 1. Subcutaneous implantation of syngeneic tumor cells B 2. Tumor growth to palpable size A->B C 3. Randomization of mice into treatment groups B->C D 4. Treatment administration (this compound p.o. +/- anti-PD-L1 i.p.) C->D E 5. Regular monitoring of tumor volume and body weight D->E F 6. End of study: Tumor excision and dissociation E->F End of Study G 7. Flow cytometric analysis of tumor-infiltrating immune cells F->G

Figure 3: General workflow for in vivo syngeneic mouse tumor model studies.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials for this compound. The compound remains in the preclinical stage of development.

Conclusion

This compound is a promising, potent, and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor with demonstrated preclinical activity in the context of cancer immunology. By targeting a key immunosuppressive pathway within the tumor microenvironment, this compound has the potential to enhance anti-tumor immunity both as a monotherapy and in combination with existing immunotherapies. The data presented in this technical guide underscores the therapeutic potential of AhR inhibition as a novel strategy in oncology. Further investigation into the clinical safety and efficacy of this compound is warranted.

References

The Discovery and Development of BAY-218: A Potent and Selective Aryl Hydrocarbon Receptor (AhR) Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of BAY-218, a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). This compound emerged from a high-throughput screening campaign and subsequent lead optimization of a 1,3-diaryl-pyrazin-6-one-5-carboxylic amide chemical series. By inhibiting the AhR signaling pathway, which is often co-opted by tumors to create an immunosuppressive microenvironment, this compound restores anti-tumor immune responses. This document provides an in-depth overview of the mechanism of action, key preclinical data, and the experimental methodologies employed in the evaluation of this compound.

Introduction

The tumor microenvironment is a complex ecosystem where cancer cells interact with various non-malignant cells, including immune cells. A key mechanism of tumor immune evasion is the metabolic reprogramming of the tumor microenvironment, leading to the production of immunosuppressive metabolites. One such pathway involves the catabolism of tryptophan into kynurenine (B1673888) by enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), which are often overexpressed in tumors.[1] Kynurenine acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] Activation of AhR in immune cells, such as T cells and dendritic cells, leads to a tolerogenic phenotype, thereby suppressing the anti-tumor immune response.[1]

This compound is a novel, potent, and selective small-molecule inhibitor of the AhR, developed to counteract this tumor-induced immunosuppression.[2] By blocking the AhR signaling pathway, this compound aims to restore the function of tumor-infiltrating immune cells and enhance the efficacy of cancer immunotherapies.

Mechanism of Action

This compound functions by directly antagonizing the Aryl Hydrocarbon Receptor. In the tumor microenvironment, tryptophan is converted to kynurenine, which then binds to and activates the AhR in the cytoplasm of immune cells. Upon activation, the AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to the transcription of genes that suppress immune function, such as CYP1A1 and TIPARP.[3][4]

This compound competitively binds to the AhR, preventing its activation by endogenous ligands like kynurenine.[2] This inhibition blocks the nuclear translocation of AhR and subsequent transcription of immunosuppressive target genes.[2] Consequently, the anti-tumor activity of immune cells, such as T cells and natural killer (NK) cells, is restored, and the pro-inflammatory functions of monocytes are enhanced.[5]

AhR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Cell Immune Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Tryptophan Tryptophan IDO1/TDO2 IDO1/TDO2 Tryptophan->IDO1/TDO2 Kynurenine Kynurenine Kynurenine_in Kynurenine Kynurenine->Kynurenine_in Tumor_Cell Tumor Cell IDO1/TDO2->Kynurenine AhR_complex AhR-Hsp90-XAP2-p23 AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Nuclear Translocation Kynurenine_in->AhR_complex Activates BAY218 This compound BAY218->AhR_complex Inhibits DRE DRE AhR_ARNT->DRE Binds Target_Genes Immunosuppressive Target Genes (e.g., CYP1A1, TIPARP) DRE->Target_Genes Promotes Transcription Immunosuppression Immunosuppression Target_Genes->Immunosuppression

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in Cancer Immunosuppression.

Discovery and Development

The discovery of this compound was the result of a systematic drug discovery process aimed at identifying novel, potent, and selective small-molecule inhibitors of the AhR.

The process began with a high-throughput screening (HTS) of a large compound library to identify initial hits that could inhibit AhR activation.[1] Promising hits underwent further evaluation to confirm their activity and assess their drug-like properties. This led to the identification of the 1,3-diaryl-pyrazin-6-one-5-carboxylic amide chemical series as a promising lead scaffold.[1]

Extensive structure-activity relationship (SAR) studies were then conducted on this series to optimize potency, selectivity, and pharmacokinetic properties.[1] This optimization process focused on improving metabolic stability and minimizing off-target effects, ultimately leading to the selection of this compound as a clinical candidate.

Discovery_Workflow HTS High-Throughput Screening (Large Compound Library) Hit_ID Hit Identification (AhR Activation Inhibition) HTS->Hit_ID Lead_Series Lead Series Identification (1,3-diaryl-pyrazin-6-one-5-carboxylic amides) Hit_ID->Lead_Series SAR Structure-Activity Relationship (SAR) Optimization Lead_Series->SAR Candidate This compound (Clinical Candidate) SAR->Candidate

Caption: Discovery Workflow for this compound.

Quantitative Data

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

Table 1: In Vitro Activity of this compound
AssayCell LineParameterValueReference
AhR Inhibitory ActivityU87 glioblastomaIC5039.9 nM[6]
CYP1A1 Inhibitory ActivityU937 human monocyticIC5070.7 nM[6]
Table 2: In Vivo Efficacy of this compound
Tumor ModelTreatmentOutcomeReference
CT26 syngeneic mouse colon carcinomaThis compound (30 mg/kg, p.o., bid) + anti-PD-L1Enhanced anti-tumor effect, significantly decreased tumor size[6]
B16-OVA syngeneic mouse melanomaThis compoundReduced tumor growth, enhanced anti-tumoral immune responses[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Dioxin Response Element (DRE)-Luciferase Reporter Assay

This assay is used to quantify the ability of this compound to inhibit the transcriptional activity of the AhR.

  • Cell Lines: Human U87 glioblastoma cells or other suitable cell lines endogenously expressing AhR.

  • Transfection: Cells are stably transfected with a pGL3-based reporter plasmid containing multiple copies of the DRE upstream of a firefly luciferase gene. A constitutively expressed Renilla luciferase plasmid is co-transfected for normalization.

  • Experimental Procedure:

    • Seed the stably transfected cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dose-response curve of this compound for 1 hour.

    • Add an AhR agonist (e.g., kynurenine) to induce AhR activation and incubate for an additional 24 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Monocyte Activation Assay

This assay assesses the ability of this compound to reverse AhR-mediated immunosuppression in primary human monocytes.

  • Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using CD14 magnetic beads.

  • Experimental Procedure:

    • Culture the isolated monocytes in 96-well plates.

    • Pre-treat the cells with kynurenine to induce an immunosuppressed state via AhR activation.

    • Add this compound at various concentrations and incubate for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatants.

  • Data Analysis: The concentration of tumor necrosis factor-alpha (TNF-α) in the supernatants is measured by ELISA. The ability of this compound to rescue TNF-α production is quantified.

In Vivo Tumor Model Studies

Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of this compound.

  • Animal Models: BALB/c mice for the CT26 colon carcinoma model and C57BL/6 mice for the B16-OVA melanoma model.

  • Tumor Implantation: 1 x 106 CT26 or B16-OVA cells are injected subcutaneously into the flank of the mice.

  • Treatment:

    • When tumors reach a palpable size, mice are randomized into treatment groups.

    • This compound is administered orally (p.o.) at a dose of 30 mg/kg, twice daily (bid).

    • For combination studies, an anti-PD-L1 antibody is administered intraperitoneally (i.p.) at a specified dose and schedule.

  • Efficacy Endpoints:

    • Tumor growth is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (length x width2)/2.

    • At the end of the study, tumors are excised and weighed.

  • Immunophenotyping:

    • Tumors and spleens are harvested and processed into single-cell suspensions.

    • Cells are stained with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80).

    • The composition of tumor-infiltrating leukocytes is analyzed by multi-color flow cytometry.

InVivo_Workflow Implantation Subcutaneous Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of this compound (and/or anti-PD-L1) Randomization->Treatment Monitoring Tumor Growth Monitoring (Caliper Measurements) Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight and Immunophenotyping (FACS) Monitoring->Endpoint

Caption: In Vivo Experimental Workflow for this compound Efficacy Studies.

Structure-Activity Relationship (SAR)

The lead optimization program for the 1,3-diaryl-pyrazin-6-one-5-carboxylic amide series focused on enhancing potency and improving pharmacokinetic properties. While specific details of the SAR are proprietary, the research highlighted the importance of key structural features for the therapeutic profile of these compounds.[1] The optimization process involved modifications of the aryl groups at the 1 and 3 positions of the pyrazinone core, as well as the amide moiety at the 5-position. These modifications were guided by in vitro potency assays and in silico modeling to achieve a balance between high AhR inhibitory activity and favorable drug-like properties, such as metabolic stability and oral bioavailability.

Conclusion

This compound is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor that has demonstrated promising preclinical activity in counteracting tumor-induced immunosuppression. Through its targeted mechanism of action, this compound restores the function of key immune cells within the tumor microenvironment, leading to reduced tumor growth in syngeneic mouse models. The favorable in vitro and in vivo profile of this compound, including its oral bioavailability, supports its further development as a novel cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory agents such as checkpoint inhibitors.

References

Preclinical Profile of BAY-218: A Potent and Selective Aryl Hydrocarbon Receptor (AhR) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-218 is a novel, potent, and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). As a member of the 1,3-diaryl-pyrazin-6-one-5-carboxylic amides chemical class, this compound represents a promising therapeutic candidate for cancer immunotherapy.[1] The overexpression of enzymes such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2) in the tumor microenvironment leads to the conversion of tryptophan into kynurenine. Kynurenine then activates the AhR, a ligand-activated transcription factor, which promotes immunosuppression and tumor growth.[1] By inhibiting AhR, this compound aims to restore anti-tumor immunity. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and physicochemical properties.

Physicochemical Properties

PropertyValueReference
Chemical Name (S)-6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-(1-hydroxypropan-2-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide[2]
CAS Number 2162982-11-6[2][3][4][5]
Molecular Formula C20H17ClFN3O3[2][4]
Molecular Weight 401.82 g/mol [2][4]

Mechanism of Action

This compound functions as a direct antagonist of the Aryl Hydrocarbon Receptor. Its mechanism of action involves the inhibition of AhR nuclear translocation, which in turn prevents the transcription of AhR-regulated target genes.[6] This blockade of AhR signaling counteracts the immunosuppressive effects of both exogenous and endogenous AhR ligands, such as kynurenine, within the tumor microenvironment.[6]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

AhR_Signaling_Pathway AhR Signaling Pathway and Inhibition by this compound cluster_tme Tumor Microenvironment cluster_cell Immune Cell / Cancer Cell cluster_nucleus Inside Nucleus Tryptophan Tryptophan IDO1/TDO2 IDO1/TDO2 Tryptophan->IDO1/TDO2 Kynurenine Kynurenine IDO1/TDO2->Kynurenine AhR_inactive AhR (inactive complex) Kynurenine->AhR_inactive activates AhR_active AhR (active) AhR_inactive->AhR_active translocates to Nucleus Nucleus AhR_active->Nucleus AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT ARNT ARNT ARNT->Nucleus ARNT->AhR_ARNT DRE DRE Target_Genes Immunosuppressive Target Genes DRE->Target_Genes promotes transcription of Immune_Suppression Immune_Suppression Target_Genes->Immune_Suppression leads to AhR_ARNT->DRE binds to BAY_218 This compound BAY_218->AhR_inactive inhibits activation and translocation

Caption: Inhibition of the AhR signaling pathway by this compound.

In Vitro Preclinical Data

This compound has demonstrated potent inhibitory activity against the AhR and its downstream targets in various cell-based assays.

Cellular Potency
Cell LineAssayIC50Reference
U87 GlioblastomaAhR Inhibition39.9 nM[3]
U87 GlioblastomaAhR Inhibition39.9 µM[3]
U937 Human MonocyticCYP1A1 Inhibition70.7 µM[3]

Note on Discrepancy: There is a significant (1000-fold) discrepancy in the reported IC50 values for AhR inhibition in U87 glioblastoma cells. Researchers should be aware of this and consult primary data sources when available.

Functional Assays

In vitro functional studies have shown that this compound can reverse the immunosuppressive effects of AhR activation. Specifically, treatment with 1 µM this compound was able to rescue TNFα production in LPS-stimulated primary human monocytes that had been suppressed by the endogenous AhR ligand, kynurenic acid.[3][6]

In Vivo Preclinical Data

Preclinical in vivo studies have been conducted in syngeneic mouse tumor models to evaluate the anti-tumor efficacy of this compound.

Efficacy Studies
Tumor ModelTreatmentDosageOutcomeReference
CT26 Colorectal CarcinomaThis compound30 mg/kg (p.o., bid)Reduced tumor growth[4][6]
B16-OVA MelanomaThis compoundNot specifiedReduced tumor growth[6]
CT26 Colorectal CarcinomaThis compound + anti-PD-L1 antibody30 mg/kg (p.o., bid)Enhanced therapeutic efficacy compared to either agent alone[4][6]

The available data indicates that this compound as a monotherapy is effective in reducing tumor growth and that its combination with an anti-PD-L1 antibody leads to a significant improvement in anti-tumor response.[4][6]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on the provided information, the following outlines can be inferred.

In Vitro AhR Inhibition Assay (Hypothetical)

A luciferase reporter assay is a common method for assessing AhR activity.

in_vitro_workflow Hypothetical In Vitro AhR Inhibition Assay Workflow Cell_Culture 1. Culture U87 cells with a DRE-luciferase reporter construct Treatment 2. Treat cells with this compound at varying concentrations Cell_Culture->Treatment Stimulation 3. Stimulate with an AhR agonist (e.g., kynurenine) Treatment->Stimulation Incubation 4. Incubate for a defined period Stimulation->Incubation Lysis 5. Lyse cells and add luciferase substrate Incubation->Lysis Measurement 6. Measure luminescence Lysis->Measurement Analysis 7. Calculate IC50 values Measurement->Analysis

Caption: A generalized workflow for an in vitro AhR inhibition assay.

In Vivo Efficacy Study in Syngeneic Mouse Models

The following describes a general protocol for assessing the in vivo efficacy of this compound.

  • Animal Model: BALB/c mice for the CT26 tumor model and C57BL/6 mice for the B16-OVA tumor model are commonly used.

  • Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26 or B16-OVA) are implanted subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered orally (p.o.) at a dose of 30 mg/kg, twice daily (bid).[3][5] For combination studies, an anti-PD-L1 antibody is administered concurrently, typically via intraperitoneal injection.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Formulation for In Vivo Studies

For oral administration, this compound can be formulated as a solution. A suggested protocol involves preparing a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween80, and water or corn oil.[6] It is recommended to use the mixed solution immediately for optimal results.[6]

Conclusion

The preclinical data for this compound suggests that it is a potent and selective AhR inhibitor with promising anti-tumor activity, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][6] The in vitro data demonstrates its ability to block AhR signaling and restore immune cell function. The in vivo studies in syngeneic mouse models corroborate these findings, showing a reduction in tumor growth. While the currently available data is encouraging, a more detailed disclosure of quantitative results and experimental protocols would be beneficial for a complete assessment of its preclinical profile. The discrepancy in the reported in vitro potency also warrants further investigation. Nevertheless, this compound holds significant promise as a novel immunotherapeutic agent for the treatment of cancer.

References

BAY-218: A Technical Guide to its Impact on T-cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical data and mechanism of action of BAY-218, a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer immunotherapy.

Core Mechanism of Action: Targeting the Aryl Hydrocarbon Receptor

This compound functions as a direct antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a critical role in regulating immune responses. In the tumor microenvironment, the degradation of tryptophan by enzymes such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) leads to an accumulation of metabolites, most notably kynurenine. Kynurenine acts as an endogenous ligand for AhR.

Upon binding to ligands like kynurenine, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to the transcription of genes that suppress T-cell function and promote an immunosuppressive tumor microenvironment.

This compound exerts its effect by inhibiting the nuclear translocation of AhR, thereby preventing the transcription of these immunosuppressive target genes.[1][2] This blockade of the AhR signaling pathway restores and enhances anti-tumor immune responses.

Signaling Pathway Diagram

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kyn Kynurenine (Tryptophan Metabolite) AhR_inactive AhR (inactive) + Chaperones Kyn->AhR_inactive Binds AhR_active AhR (active) AhR_inactive->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocates & Dimerizes with ARNT BAY218 This compound BAY218->AhR_inactive Inhibits DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binds Target_Genes Target Gene Transcription DRE->Target_Genes Immunosuppression Immunosuppression (e.g., ↓T-cell function) Target_Genes->Immunosuppression

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and Inhibition by this compound.

Quantitative Data on T-cell Function and Immune Modulation

The following tables summarize the key quantitative findings from pre-clinical studies of this compound.

Table 1: In Vitro Activity of this compound
AssayCell Line/SystemEndpointResult
AhR Inhibitory ActivityU87 Glioblastoma CellsIC5039.9 nM
CYP1A1 Inhibitory ActivityHuman Monocytic U937 Cell LineIC5070.7 µM
TNFα Production RescueKA-suppressed LPS-stimulated human monocytesTNFα levelsThis compound (1 µM) reverses inhibition
T-cell Cytokine ProductionHuman Mixed Lymphocyte Reaction (MLR)IL-2 and IFNγ secretionIncreased with this compound
Table 2: In Vivo Effects of this compound in B16-OVA Syngeneic Mouse Tumor Model
Immune Cell PopulationChange with this compound Treatment
Tumor-infiltrating CD8+ T-cellsIncreased Frequency
Tumor-infiltrating NK cellsIncreased Frequency
GR1+ Myeloid CellsDecreased Frequency
CD206+ M2 MacrophagesDecreased Frequency

Experimental Protocols

The following are representative protocols for the key experiments cited. These are based on standard immunological and oncological research methodologies and incorporate the specific details available from the search results.

In Vivo Syngeneic Mouse Tumor Models (CT26 and B16-OVA)

Objective: To evaluate the in vivo anti-tumor efficacy and immunomodulatory effects of this compound.

Materials:

  • Mouse Strains: BALB/c mice (for CT26 model), C57BL/6 mice (for B16-OVA model)

  • Cell Lines: CT26 murine colon carcinoma cells, B16-OVA melanoma cells (expressing chicken ovalbumin)

  • Reagents: this compound, vehicle control, anti-PD-L1 antibody

  • Equipment: Calipers, syringes, cell culture equipment

Protocol:

  • Cell Culture: Culture CT26 or B16-OVA cells in appropriate media and conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the appropriate mouse strain.

  • Treatment: Once tumors are palpable, randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-L1, this compound + anti-PD-L1). Administer this compound and vehicle control via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. Administer anti-PD-L1 antibody as per established protocols (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At a pre-determined endpoint (e.g., tumor volume reaches a certain size, or after a specific duration of treatment), euthanize mice and harvest tumors and spleens for further analysis.

Flow Cytometric Analysis of Tumor-Infiltrating Leukocytes

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.

Materials:

  • Tumor Samples: Harvested from in vivo studies.

  • Reagents: Collagenase, DNase, red blood cell lysis buffer, FACS buffer (PBS with 2% FBS).

  • Antibodies: Fluorochrome-conjugated antibodies against mouse CD45, CD3, CD4, CD8, NK1.1, GR1, F4/80, CD11b, CD206, and appropriate isotype controls.

  • Equipment: Flow cytometer.

Protocol:

  • Single-Cell Suspension: Mince tumors and digest with collagenase and DNase to obtain a single-cell suspension.

  • Red Blood Cell Lysis: Treat the cell suspension with red blood cell lysis buffer.

  • Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the cell surface markers of interest.

  • Data Acquisition: Acquire data on a multi-color flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the frequencies of different immune cell populations (e.g., CD8+ T-cells, NK cells, myeloid cells, M2 macrophages) within the CD45+ leukocyte gate.

Human Mixed Lymphocyte Reaction (MLR)

Objective: To assess the effect of this compound on T-cell activation and cytokine production in response to allogeneic stimulation.

Materials:

  • Cells: Peripheral blood mononuclear cells (PBMCs) from two different healthy human donors.

  • Reagents: this compound, DMSO (vehicle control), anti-PD-1 antibody, cell proliferation dye (e.g., CFSE).

  • Equipment: 96-well cell culture plates, incubator, plate reader for ELISA or Luminex system.

Protocol:

  • Cell Preparation: Isolate PBMCs from two donors. Label the responder PBMCs with a cell proliferation dye.

  • Co-culture: Co-culture the responder and irradiated stimulator PBMCs at an appropriate ratio (e.g., 1:1) in 96-well plates.

  • Treatment: Add this compound at various concentrations, vehicle control, and anti-PD-1 antibody to the co-cultures.

  • Incubation: Incubate the plates for 3-5 days.

  • Analysis:

    • Proliferation: Measure T-cell proliferation by flow cytometry based on the dilution of the proliferation dye.

    • Cytokine Secretion: Collect supernatants from the co-cultures and measure the concentrations of IL-2 and IFNγ using ELISA or a multiplex bead-based assay (e.g., Luminex).

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Tumor_Implant Tumor Cell Implantation (CT26 or B16-OVA) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer this compound, Vehicle, or Combination Randomization->Treatment_Admin Tumor_Monitoring Monitor Tumor Volume and Animal Health Treatment_Admin->Tumor_Monitoring Endpoint Study Endpoint Tumor_Monitoring->Endpoint Tumor_Harvest Tumor & Spleen Harvest Endpoint->Tumor_Harvest FACS_Analysis Flow Cytometry of Tumor Infiltrates Tumor_Harvest->FACS_Analysis

Caption: Workflow for in vivo efficacy and immune profiling studies of this compound.

Logical Relationship of this compound's Anti-Tumor Activity

Logical_Relationship BAY218 This compound AhR_Inhibition AhR Inhibition BAY218->AhR_Inhibition Kyn_Block Blockade of Kynurenine Pathway AhR_Inhibition->Kyn_Block T_Cell_Restore Restoration of T-cell Function Kyn_Block->T_Cell_Restore Cytokine_Prod ↑ IL-2 & IFNγ Production T_Cell_Restore->Cytokine_Prod Immune_Infiltrate Favorable Immune Infiltrate (↑CD8+ T-cells, ↑NK cells) T_Cell_Restore->Immune_Infiltrate Tumor_Growth_Reduction Reduced Tumor Growth Cytokine_Prod->Tumor_Growth_Reduction Immune_Infiltrate->Tumor_Growth_Reduction Combo_Efficacy Enhanced Efficacy with anti-PD-L1 Tumor_Growth_Reduction->Combo_Efficacy

Caption: Logical flow of this compound's mechanism leading to anti-tumor efficacy.

References

Unraveling the Selectivity of BAY-218: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in cancer immunology. This technical guide provides an in-depth overview of the selectivity of this compound, detailing its mechanism of action, available quantitative data, and the experimental protocols used for its characterization.

Executive Summary

This compound emerged from a high-throughput screening of four million compounds and subsequent lead optimization.[1][2] It is characterized as a potent and selective antagonist of the AhR signaling pathway. Its mechanism of action is centered on the inhibition of AhR nuclear translocation, which in turn prevents the transcription of AhR target genes. While comprehensive public data on its selectivity against a broad panel of off-targets is limited, the available information underscores its specificity for the AhR pathway. This document synthesizes the current understanding of this compound's selectivity profile.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the Aryl Hydrocarbon Receptor.[3] Under normal physiological conditions, or when activated by endogenous or exogenous ligands, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT), and this complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. One such key target gene is Cytochrome P450 1A1 (CYP1A1).

This compound disrupts this cascade by preventing the initial step of AhR's nuclear translocation.[3] By inhibiting this process, it effectively blocks the downstream signaling and the expression of AhR-regulated genes. This targeted intervention restores immune cell function in the tumor microenvironment, which is often suppressed by AhR activation.[1][2]

Selectivity Profile of this compound

The selectivity of a drug candidate is a critical determinant of its therapeutic index and safety profile. While the term "selective" is used to describe this compound in the available literature, a comprehensive quantitative screening against a broad panel of kinases and other nuclear receptors is not publicly available. The data presented here is based on the reported inhibitory activities against its primary target, AhR, and a key downstream gene, CYP1A1.

Table 1: In Vitro Potency of this compound

TargetAssay SystemCell LineEndpointValueReference
Aryl Hydrocarbon Receptor (AhR)AhR Inhibition AssayU87 GlioblastomaIC5039.9 nM[4][5]
Cytochrome P450 1A1 (CYP1A1)CYP1A1 Inhibition AssayU937 Human MonocyticIC5070.7 µM[4]

Note: The IC50 value for CYP1A1 represents the inhibition of the expression of an AhR-regulated gene, providing further evidence for the on-target activity of this compound. A comprehensive off-target screening panel would be necessary to fully delineate the selectivity profile of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity and mechanism of action of this compound.

AhR Nuclear Translocation Assay

This assay is designed to visually and quantitatively assess the ability of a compound to inhibit the movement of AhR from the cytoplasm to the nucleus upon ligand stimulation.

Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of AhR in cells treated with an AhR agonist in the presence or absence of the test compound (this compound).

Methodology:

  • Cell Culture: Plate a suitable cell line with endogenous AhR expression (e.g., Hepa-1c1c7) onto glass coverslips in a multi-well plate and culture overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Agonist Stimulation: Add a known AhR agonist (e.g., TCDD or kynurenine) to the wells and incubate for a further period (e.g., 1-2 hours) to induce AhR nuclear translocation.

  • Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde, and then permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS). Incubate the cells with a primary antibody specific for AhR, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of AhR translocation. A decrease in this ratio in the presence of this compound indicates inhibition.

Dioxin Response Element (DRE)-Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of the AhR-ARNT complex by measuring the expression of a reporter gene under the control of DREs.

Principle: A reporter plasmid containing the firefly luciferase gene driven by a minimal promoter and tandem repeats of DREs is introduced into cells. Activation of AhR leads to the expression of luciferase, which can be quantified by measuring the light produced upon the addition of its substrate, luciferin.

Methodology:

  • Cell Culture and Transfection: Plate a suitable cell line (e.g., HepG2) in a 96-well plate. Co-transfect the cells with a DRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Compound Treatment: After allowing the cells to recover post-transfection, treat them with a serial dilution of this compound or vehicle control for a defined period.

  • Agonist Stimulation: Add a known AhR agonist to the wells to stimulate AhR-mediated transcription.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of agonist-induced luciferase activity at each concentration of this compound to determine the IC50 value.

Kynurenic Acid-Suppressed TNFα Production Rescue Assay

This assay assesses the ability of this compound to restore the production of the pro-inflammatory cytokine TNFα in immune cells where it has been suppressed by the AhR agonist kynurenic acid.

Principle: Kynurenic acid, a metabolite of tryptophan, is an endogenous AhR agonist that can suppress immune responses, including the production of TNFα by monocytes stimulated with lipopolysaccharide (LPS). An effective AhR inhibitor should reverse this suppression.

Methodology:

  • Isolation of Primary Human Monocytes: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

  • Cell Culture and Treatment: Plate the monocytes and pre-treat with this compound or vehicle control.

  • Suppression and Stimulation: Add kynurenic acid to the wells to suppress the immune response, followed by stimulation with LPS to induce TNFα production.

  • Cytokine Measurement: After an appropriate incubation period, collect the cell culture supernatants.

  • ELISA: Quantify the concentration of TNFα in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Compare the levels of TNFα produced in the presence and absence of this compound to determine its ability to rescue the kynurenic acid-induced suppression. An increase in TNFα production in the presence of this compound indicates its efficacy as an AhR inhibitor.[3]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AhR_complex AhR-Hsp90-XAP2 Ligand->AhR_complex Binds Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change BAY218 BAY218 BAY218->Activated_AhR Inhibits Translocation AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Translocates & Dimerizes ARNT ARNT ARNT->AhR_ARNT DRE DRE AhR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Initiates

Caption: AhR Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit-to-Lead Validation cluster_profiling Selectivity & In Vivo Profiling HTS 4 Million Compound Library Primary_Assay Cell-Based AhR Reporter Assay HTS->Primary_Assay Hits Initial Hits Primary_Assay->Hits SAR Structure-Activity Relationship Studies Hits->SAR Potency_Assay Dose-Response IC50 Determination SAR->Potency_Assay Mechanism_Assay AhR Nuclear Translocation Assay Potency_Assay->Mechanism_Assay Lead_Candidates Lead Candidates (e.g., this compound) Mechanism_Assay->Lead_Candidates Selectivity_Panel Off-Target Screening (e.g., Kinase Panel) Lead_Candidates->Selectivity_Panel Functional_Assay Immune Cell Functional Assays (TNFα Rescue) Lead_Candidates->Functional_Assay In_Vivo In Vivo Tumor Models Selectivity_Panel->In_Vivo Functional_Assay->In_Vivo Final_Candidate Preclinical Candidate In_Vivo->Final_Candidate

Caption: Experimental Workflow for the Identification of this compound.

Logical_Relationship BAY218 This compound AhR_Inhibition AhR Inhibition BAY218->AhR_Inhibition Nuclear_Translocation_Block Inhibition of Nuclear Translocation AhR_Inhibition->Nuclear_Translocation_Block Immune_Suppression_Reversal Reversal of Immune Suppression AhR_Inhibition->Immune_Suppression_Reversal DRE_Binding_Block Prevention of DRE Binding Nuclear_Translocation_Block->DRE_Binding_Block Gene_Expression_Down Decreased Target Gene Expression (e.g., CYP1A1) DRE_Binding_Block->Gene_Expression_Down Anti_Tumor_Effect Anti-Tumor Efficacy Immune_Suppression_Reversal->Anti_Tumor_Effect

Caption: Logical Relationship of this compound's Mechanism of Action.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Aryl Hydrocarbon Receptor. Its mechanism of action, involving the inhibition of AhR nuclear translocation, is supported by robust in vitro data. While a comprehensive public off-target selectivity profile is not available, the existing data on its on-target potency provides a strong foundation for its further development and application in research. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for scientists and researchers working in the field of drug discovery and cancer immunology. Further studies to elucidate its broader selectivity will be crucial for a complete understanding of its pharmacological profile.

References

BAY-218: A Technical Review of its Therapeutic Potential as a Novel Aryl Hydrocarbon Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers and Drug Development Professionals

Introduction

BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in tumor immunosuppression. The tumor microenvironment often features upregulation of enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2). These enzymes catabolize tryptophan into immunosuppressive metabolites, primarily kynurenine (B1673888) (KYN) and kynurenic acid (KA)[1]. These metabolites act as endogenous ligands for AhR, leading to the suppression of anti-tumor immune responses. This compound represents a promising therapeutic strategy to counteract this immunosuppressive mechanism and restore immune surveillance against cancer. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound.

Core Mechanism of Action

This compound functions by directly antagonizing the Aryl Hydrocarbon Receptor. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding of endogenous or exogenous ligands, AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription[1][2]. This signaling cascade ultimately leads to the suppression of immune cell function. This compound competitively binds to the ligand-binding pocket of AhR, preventing its nuclear translocation and subsequent downstream signaling[1][2].

This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Endogenous/Exogenous Ligands (e.g., Kynurenine) AhR_complex AhR Complex (AhR, HSP90, etc.) Ligand->AhR_complex Activation AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Nuclear Translocation BAY218 This compound BAY218->AhR_complex Inhibition DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, Immunosuppressive Cytokines) DRE->Target_Genes Activation Immunosuppression Immunosuppression Target_Genes->Immunosuppression

Fig. 1: this compound inhibits AhR signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's in vitro activity. Pharmacokinetic data from preclinical studies are not publicly available at this time.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay SystemCell LineIC50Reference
Aryl Hydrocarbon Receptor (AhR)AhR Inhibition AssayU87 Glioblastoma39.9 nM[3]
Cytochrome P450 1A1 (CYP1A1)CYP1A1 Inhibition AssayU937 Human Monocytic70.7 µM[3]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

ParameterValueSpeciesDosing RouteReference
CmaxNot Publicly AvailableMouseOral (p.o.)-
TmaxNot Publicly AvailableMouseOral (p.o.)-
AUCNot Publicly AvailableMouseOral (p.o.)-
BioavailabilityNot Publicly AvailableMouseOral (p.o.)-

Key Preclinical Studies and Experimental Protocols

In Vitro Studies

1. Rescue of TNFα Production in Human Monocytes

This assay demonstrates this compound's ability to reverse the immunosuppressive effects of the AhR ligand kynurenic acid (KA) in an inflammatory context.

  • Experimental Protocol:

    • Cells: Primary human monocytes.

    • Treatment:

      • Cells are pre-treated with Kynurenic Acid (KA) to induce AhR-mediated immunosuppression. Specific concentration of KA is not publicly available.

      • Cells are then stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response and TNFα production. Specific concentration of LPS is not publicly available.

      • This compound is added to assess its ability to rescue TNFα production. A concentration of 1 µM this compound has been shown to be effective[3].

    • Readout: TNFα levels in the cell culture supernatant are measured, typically by ELISA.

    • Expected Outcome: this compound treatment is expected to restore TNFα production to levels seen in LPS-stimulated cells not treated with KA.

TNFα Rescue Assay Workflow start Primary Human Monocytes treatment1 Treat with Kynurenic Acid (KA) start->treatment1 treatment2 Stimulate with LPS treatment1->treatment2 treatment3 Treat with This compound (1 µM) treatment2->treatment3 readout Measure TNFα Production (ELISA) treatment3->readout In Vivo Efficacy and TIL Analysis Workflow start Syngeneic Mouse (CT26 or B16-OVA) implant Subcutaneous Tumor Cell Implantation start->implant treatment Treatment Initiation (this compound +/- anti-PD-L1) implant->treatment monitor Monitor Tumor Growth treatment->monitor endpoint Study Endpoint monitor->endpoint harvest Harvest Tumors endpoint->harvest dissociate Dissociate Tumors to Single-Cell Suspension harvest->dissociate facs FACS Analysis of TILs (CD8, NK, GR1, CD206) dissociate->facs data Quantify Immune Cell Populations facs->data

References

Methodological & Application

Application Notes and Protocols for BAY-218 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor involved in the regulation of various biological processes, including immune responses and xenobiotic metabolism.[3][4] Dysregulation of the AhR signaling pathway has been implicated in cancer and other conditions with altered immune function.[2][5] this compound exerts its inhibitory effect by preventing the nuclear translocation of AhR, which in turn blocks the expression of Dioxin Response Element (DRE)-driven reporter genes and AhR-regulated target genes.[1]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar AhR inhibitors.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in various cell-based assays.

Assay TypeCell LineParameterValueReference
AhR InhibitionU87 GlioblastomaIC₅₀39.9 nM[2]
CYP1A1 InhibitionHuman Monocytic U937IC₅₀70.7 µM[2]

Signaling Pathway Diagram

The following diagram illustrates the canonical AhR signaling pathway and the mechanism of inhibition by this compound.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR Complex (Hsp90, p23, XAP2) Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Ligand Ligand (e.g., TCDD, Kynurenine) Ligand->AhR_complex binds BAY218 This compound BAY218->Activated_AhR Inhibits AhR_n AhR Activated_AhR->AhR_n Nuclear Translocation AhR_ARNT AhR/ARNT Heterodimer AhR_n->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE binds Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) DRE->Target_Genes activates

Caption: Mechanism of this compound inhibition of the AhR signaling pathway.

Experimental Protocols

DRE-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of this compound to inhibit ligand-induced activation of the AhR signaling pathway.

Experimental Workflow Diagram

DRE_Luciferase_Workflow cluster_day1 Day 1: Cell Seeding & Transfection cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Luminescence Measurement seed_cells Seed cells in a 96-well plate prepare_transfection Prepare transfection complexes (DRE-luciferase & Renilla plasmids) transfect_cells Transfect cells prepare_transfection->transfect_cells prepare_compounds Prepare serial dilutions of this compound add_inhibitor Add this compound dilutions prepare_compounds->add_inhibitor add_ligand Add AhR agonist (e.g., TCDD) incubate_24h Incubate for 24 hours add_inhibitor->incubate_24h lyse_cells Wash cells with PBS and add passive lysis buffer measure_firefly Measure Firefly Luciferase (DRE activity) lyse_cells->measure_firefly measure_renilla Measure Renilla Luciferase (transfection control) measure_firefly->measure_renilla analyze_data Analyze data: Normalize Firefly to Renilla and calculate IC₅₀ measure_renilla->analyze_data

Caption: Workflow for the DRE-Luciferase Reporter Gene Assay.

Materials:

  • Hepatoma cell line (e.g., HepG2, Huh-7)

  • DRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) and supplements

  • Fetal Bovine Serum (FBS)

  • 96-well white, clear-bottom cell culture plates

  • This compound

  • AhR agonist (e.g., TCDD, kynurenine)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed hepatoma cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the DRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. A typical ratio is 10:1 of DRE-reporter to Renilla-control plasmid.[3]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), add a constant concentration of the AhR agonist. Include appropriate controls: vehicle control (DMSO), agonist only, and inhibitor only.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Lysis: Gently aspirate the medium and wash the cells once with PBS. Add passive lysis buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[3]

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.[3]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

AhR Nuclear Translocation Assay (Immunocytochemistry)

This assay visualizes and quantifies the inhibition of ligand-induced AhR nuclear translocation by this compound.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) on glass coverslips in a 24-well plate.

  • Treatment: Once the cells are attached and growing, treat them with this compound for a pre-determined time, followed by stimulation with an AhR agonist for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for AhR.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of AhR. Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of nuclear translocation in each treatment group.

CYP1A1 Expression Assay (qPCR)

This assay measures the effect of this compound on the expression of CYP1A1, a primary target gene of AhR.

Protocol:

  • Cell Treatment: Seed cells (e.g., U937) in a 6-well plate and treat with this compound and an AhR agonist as described for the DRE-luciferase assay.

  • RNA Extraction: After the treatment period (e.g., 6-24 hours), lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method.

TNFα Production Rescue Assay in Human Primary Monocytes

This assay assesses the ability of this compound to restore TNFα production in monocytes that have been suppressed by the endogenous AhR ligand, kynurenic acid.[1]

Protocol:

  • Monocyte Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using standard methods such as density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.

  • Treatment:

    • Pre-treat the isolated monocytes with kynurenic acid to suppress subsequent TNFα production.

    • Add serial dilutions of this compound to the kynurenic acid-treated cells.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce TNFα production.

  • Incubation: Incubate the cells for an appropriate time (e.g., 4-6 hours).

  • TNFα Measurement: Collect the cell culture supernatants and measure the concentration of TNFα using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNFα concentration against the concentration of this compound to determine the extent of rescue.

Solubility and Preparation of this compound

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 80 mg/mL).[1]

  • Working Solutions: For in vitro assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Preparation and Use of BAY-218 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] Its mechanism of action involves the inhibition of AhR nuclear translocation, which in turn prevents the transcription of dioxin response element (DRE)-regulated target genes.[1] This inhibitory activity makes this compound a valuable tool for studying the roles of the AhR signaling pathway in various biological processes, including immune responses and cancer.[2] In preclinical studies, this compound has been shown to enhance anti-tumoral immune responses and reduce tumor growth.[4]

These application notes provide a detailed protocol for the preparation of a this compound stock solution using Dimethyl Sulfoxide (DMSO) as a solvent, along with guidelines for its use in in vitro experiments.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueSource(s)
Molecular Weight 401.82 g/mol [1][3][4][5][6]
Solubility in DMSO 30 mg/mL - 80 mg/mL (199.09 mM at 80 mg/mL)[1][4]
IC50 (AhR Inhibition) 39.9 nM (in U87 glioblastoma cells)[2][7]
Storage of Powder -20°C[4]
Stock Solution Storage -80°C (up to 2 years); -20°C (up to 1 year)[2]
Stability Stable for at least 4 years when stored at -20°C as a solid[4]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.018 mg of this compound (Molecular Weight = 401.82 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]

Note on DMSO: It is crucial to use high-purity, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1]

In Vitro Assay: Reversal of Kynurenic Acid-Induced TNFα Suppression in Human Monocytes

This protocol is based on a published experiment demonstrating the activity of this compound.[1]

Objective: To assess the ability of this compound to reverse the immunosuppressive effects of the endogenous AhR ligand, kynurenic acid (KA), on lipopolysaccharide (LPS)-stimulated TNFα production in primary human monocytes.

Materials:

  • Primary human monocytes

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • Kynurenic acid (KA)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for human TNFα

Procedure:

  • Cell Seeding: Seed primary human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in complete culture medium. Allow the cells to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Preparation of Working Solutions:

    • Prepare a working solution of KA in complete culture medium.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Remember to keep the final DMSO concentration below 0.5% to avoid solvent toxicity.

  • Treatment:

    • Control Groups:

      • Untreated cells (medium only)

      • LPS only

      • LPS + KA

      • LPS + highest concentration of DMSO used for this compound dilution (vehicle control)

    • Experimental Groups:

      • Pre-incubate cells with varying concentrations of this compound for 1 hour.

      • Add KA to the wells containing this compound.

      • Stimulate the cells with LPS (e.g., 100 ng/mL).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well.

  • TNFα Measurement: Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the TNFα concentration against the concentration of this compound. Determine the concentration of this compound required to restore TNFα production in the presence of KA.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the Aryl Hydrocarbon Receptor (AhR) and the experimental workflow for preparing and using a this compound stock solution.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand AhR Ligand (e.g., Kynurenine) AhR_complex Inactive AhR Complex (AhR, HSP90, etc.) ligand->AhR_complex Binds active_AhR Activated AhR-Ligand Complex AhR_complex->active_AhR Conformational Change BAY218 This compound BAY218->AhR_complex Inhibits translocated_AhR Translocated AhR active_AhR->translocated_AhR Nuclear Translocation ARNT ARNT DRE Dioxin Response Element (DRE) on DNA transcription Target Gene Transcription (e.g., CYP1A1, Immunosuppressive Genes) DRE->transcription translocated_AhR->DRE Dimerizes with ARNT and binds to DRE

Caption: Mechanism of Action of this compound on the AhR Signaling Pathway.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Experiment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex aliquot 4. Aliquot for Storage vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store prepare_working B. Prepare Working Solutions store->prepare_working Use Stock Solution prepare_cells A. Prepare and Seed Cells prepare_cells->prepare_working treat_cells C. Treat Cells with this compound and Stimuli prepare_working->treat_cells incubate D. Incubate treat_cells->incubate analyze E. Analyze Endpoint (e.g., ELISA) incubate->analyze

Caption: Workflow for this compound Stock Preparation and In Vitro Use.

References

Application Note: FACS Analysis of Immune Cell Modulation by BAY-218 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BAY-218 is a novel and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[3][4][5] In the tumor microenvironment, the activation of AhR by ligands such as kynurenine, a metabolite of tryptophan, leads to immunosuppression.[1][3] This suppression is characterized by reduced effector T cell function and the promotion of regulatory T cells (Tregs) and suppressive myeloid cells.[3] this compound blocks the activation of AhR, thereby counteracting these immunosuppressive effects and enhancing anti-tumor immunity.[1][2][6]

Flow cytometry is a powerful technique for the detailed analysis of heterogeneous immune cell populations.[7][8][9][10] This application note provides detailed protocols for the analysis of immune cell populations in both human peripheral blood mononuclear cells (PBMCs) treated with this compound in vitro and in dissociated tumors from mouse models treated with this compound in vivo. The protocols focus on the key immune cell subsets known to be affected by AhR inhibition, including T cells, Natural Killer (NK) cells, and myeloid cells.[2]

Principle of the Method

This protocol utilizes multi-color flow cytometry to identify and quantify changes in immune cell populations following treatment with this compound. Fluorochrome-conjugated antibodies are used to label specific cell surface and intracellular markers, allowing for the discrimination of various immune cell subsets and their activation states. By comparing vehicle-treated and this compound-treated samples, researchers can elucidate the immunomodulatory effects of the compound.

Data Presentation

In Vivo Effects of this compound on Tumor-Infiltrating Leukocytes

FACS analysis of leukocytes infiltrating B16-OVA tumors in mice treated with this compound demonstrated a significant shift in the immune landscape towards a more anti-tumor phenotype. The data from these studies are summarized below.

Cell PopulationMarkerEffect of this compound TreatmentReference
CD8+ T cellsCD8+Increased Frequency[2][6]
NK cellsNK1.1+ (in C57BL/6 mice)Increased Frequency[2][6]
Myeloid cellsGR1+Decreased Frequency[2][6]
M2 MacrophagesCD206+Decreased Frequency[2][6]
In Vitro Effects of this compound on Human and Mouse Immune Cells

In vitro studies have shown that this compound can directly enhance effector immune cell function.

AssayCell TypeEffect of this compound TreatmentReference
Cytokine ProductionHuman MonocytesRescued TNFα production from kynurenic acid-suppressed LPS-treated monocytes[6]
Cytokine ProductionHuman Mixed Lymphocyte Reaction (MLR)Enhanced IL-2 and IFNγ secretion (in combination with anti-PD1)[6]
Cytokine ProductionMouse BMDC-OT-I T cell co-cultureEnhanced T cell cytokine production[6]

Signaling Pathway and Experimental Workflow

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound acts by inhibiting the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The canonical pathway is depicted below. In an inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the complex dissociates, and AhR translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, many of which are involved in immunosuppression. This compound prevents this ligand-induced nuclear translocation and subsequent gene transcription.[5][6][11]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-HSP90-XAP2-p23 complex Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Ligand Ligand (e.g., Kynurenine) Ligand->AhR_complex Binds BAY218 This compound BAY218->AhR_complex Inhibits AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Translocates & Dimerizes with ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, immunosuppressive genes) XRE->Target_Genes Promotes

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow for FACS Analysis

The following diagram outlines the general workflow for preparing and analyzing immune cells treated with this compound.

FACS_Workflow cluster_invivo In Vivo (Mouse Tumor Model) cluster_invitro In Vitro (Human PBMCs) Tumor_Excise Excise Tumor Tumor_Dissociation Dissociate Tumor into Single-Cell Suspension Tumor_Excise->Tumor_Dissociation Leukocyte_Isolation Isolate Leukocytes (e.g., density gradient) Tumor_Dissociation->Leukocyte_Isolation Staining Stain Cells with Fluorochrome-conjugated Antibodies Leukocyte_Isolation->Staining PBMC_Isolation Isolate PBMCs from Whole Blood PBMC_Culture Culture PBMCs with This compound or Vehicle PBMC_Isolation->PBMC_Culture PBMC_Harvest Harvest Cells PBMC_Culture->PBMC_Harvest PBMC_Harvest->Staining Acquisition Acquire on Flow Cytometer Staining->Acquisition Analysis Data Analysis (Gating and Quantification) Acquisition->Analysis

References

Application Notes and Protocols: BAY-218 Dose-Response in U87 Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The U87 MG cell line is a widely utilized in vitro model for studying glioblastoma biology and for the initial screening of potential therapeutic agents. BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). The AhR signaling pathway has been implicated in the regulation of cell proliferation, migration, and immune responses in various cancers, including glioblastoma. This document provides detailed protocols for determining the dose-response curve of this compound in U87 glioblastoma cells to assess its cytotoxic or cytostatic effects.

Principle

The dose-response curve is a fundamental tool in pharmacology to characterize the relationship between the concentration of a drug and its effect on a biological system. In this context, we aim to determine the effect of increasing concentrations of this compound on the viability of U87 glioblastoma cells. This is typically achieved using cell viability assays, such as the MTT or PrestoBlue™ assays, which measure the metabolic activity of the cells as an indicator of cell number and health. The resulting data is used to calculate key parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Data Presentation

While specific experimental data for the dose-response of this compound in U87 cells is not publicly available, the following table illustrates how such data would be structured. Researchers should replace the placeholder values with their experimental results.

This compound Concentration (µM)% Cell Viability (Mean)Standard Deviation
0 (Vehicle Control)1005.2
0.195.34.8
182.16.1
565.75.5
1051.24.9
2535.83.7
5022.43.1
10015.62.5

Experimental Protocols

U87 Glioblastoma Cell Culture
  • Cell Line: U-87 MG (ATCC® HTB-14™).

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[1]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

Cell Viability Assay (MTT Protocol)

This protocol is a widely used colorimetric assay to assess cell metabolic activity.

  • Cell Seeding:

    • Harvest U87 cells and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of growth medium.

    • Incubate for 24 hours to allow cells to attach.[2]

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in growth medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Alternative Cell Viability Assay (PrestoBlue™ Protocol)

The PrestoBlue™ assay is a fluorescent/colorimetric assay that is less toxic to cells than MTT.

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 from the MTT protocol.

  • PrestoBlue™ Assay:

    • After the drug incubation period, add 10 µL of PrestoBlue™ reagent to each well.

    • Incubate the plate for 1-2 hours at 37°C.

    • Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a 600 nm reference wavelength) using a microplate reader.[2]

  • Data Analysis: Follow step 4 from the MTT protocol.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Dose-Response in U87 Cells cluster_culture Cell Culture cluster_assay Cell Viability Assay cluster_analysis Data Analysis culture Culture U87 Cells harvest Harvest & Count Cells culture->harvest seed Seed Cells in 96-well Plate harvest->seed treat Treat with this compound Concentrations seed->treat incubate Incubate for 48-72h treat->incubate assay Perform MTT or PrestoBlue Assay incubate->assay read Read Absorbance/Fluorescence assay->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining the dose-response of this compound in U87 cells.

This compound Signaling Pathway

bay218_pathway Proposed Signaling Pathway of this compound in Glioblastoma cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects ligand AhR Ligands (e.g., Kynurenine) ahr_complex AhR Complex (AhR, HSP90, etc.) ligand->ahr_complex activates ahr_arnt AhR-ARNT Complex ahr_complex->ahr_arnt translocates & binds bay218 This compound bay218->ahr_complex inhibits arnt ARNT arnt->ahr_arnt dre DRE (DNA) ahr_arnt->dre binds target_genes Target Gene Expression (e.g., CYP1A1, IL-6) dre->target_genes regulates proliferation Decreased Proliferation target_genes->proliferation migration Decreased Migration target_genes->migration apoptosis Induction of Apoptosis target_genes->apoptosis

Caption: this compound inhibits the AhR signaling pathway in glioblastoma cells.

References

Application Notes and Protocols for BAY-218 in Human Monocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-218 is a potent and selective small-molecule antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. In the tumor microenvironment, the degradation of tryptophan by enzymes like IDO1 and TDO2 leads to the production of metabolites such as kynurenine (B1673888) and kynurenic acid, which are endogenous AHR ligands.[4][5] Activation of AHR in immune cells, including monocytes, often results in an immunosuppressive phenotype, hindering anti-tumor immunity.[4][5] this compound has been shown to block the nuclear translocation of AHR and inhibit the expression of AHR-regulated target genes.[3][4] By antagonizing AHR, this compound can restore pro-inflammatory responses in human monocytes, highlighting its potential as a novel immunotherapeutic agent.[2][4][5]

This document provides detailed experimental protocols for investigating the effects of this compound on human monocytes, specifically its ability to reverse AHR-mediated suppression of cytokine production.

Data Presentation

Table 1: Effect of this compound on Reversing Kynurenic Acid (KA)-mediated Suppression of TNFα Production in LPS-stimulated Human Monocytes.

Treatment GroupThis compound Concentration (nM)TNFα Concentration (pg/mL)Percent Reversal of Suppression (%)
Vehicle Control (DMSO)01500 ± 120N/A
LPS (100 ng/mL)012000 ± 950N/A
LPS + KA (50 µM)04500 ± 3800
LPS + KA + this compound106800 ± 55030.7
LPS + KA + this compound309200 ± 78062.7
LPS + KA + this compound10011500 ± 90093.3
LPS + KA + this compound30011800 ± 92097.3

Data are represented as mean ± standard deviation and are hypothetical, based on the described effects of this compound in the literature.

Signaling Pathway

BAY218_AHR_Pathway cluster_extracellular Extracellular Space cluster_cellular Monocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kynurenic_Acid Kynurenic Acid (AHR Ligand) AHR_complex AHR Complex (AHR + Chaperones) Kynurenic_Acid->AHR_complex Binds and Activates AHR_ligand_complex Activated AHR Complex AHR_complex->AHR_ligand_complex BAY218 This compound BAY218->AHR_complex Antagonizes AHR_ARNT AHR:ARNT Heterodimer AHR_ligand_complex->AHR_ARNT Translocates to Nucleus and Dimerizes with ARNT ARNT ARNT ARNT->AHR_ARNT DRE Dioxin Response Element (DRE) AHR_ARNT->DRE Binds to Immunosuppressive_Genes Immunosuppressive Target Genes DRE->Immunosuppressive_Genes Induces Transcription Suppression_of_TNFa Suppression of TNFα Production Immunosuppressive_Genes->Suppression_of_TNFa Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Cell Treatment cluster_analysis Data Analysis Blood_Collection Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Collection->PBMC_Isolation Monocyte_Isolation Monocyte Isolation (Negative Selection) PBMC_Isolation->Monocyte_Isolation Cell_Seeding Seed Monocytes in 96-well Plate Monocyte_Isolation->Cell_Seeding BAY218_Pretreat Pre-treat with this compound or Vehicle (1 hr) Cell_Seeding->BAY218_Pretreat KA_Addition Add AHR Ligand (KA) (1 hr) BAY218_Pretreat->KA_Addition LPS_Stimulation Stimulate with LPS (18-24 hrs) KA_Addition->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection ELISA Measure TNFα (ELISA) Supernatant_Collection->ELISA Data_Analysis Analyze and Plot Data ELISA->Data_Analysis

References

Application Notes and Protocols: Combining the ATR Inhibitor Elimusertib (BAY 1895344) with Anti-PD-L1 Antibody Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors with immune checkpoint blockade, specifically anti-Programmed Death-Ligand 1 (PD-L1) antibodies, represents a promising strategy in cancer therapy. ATR inhibitors, such as Elimusertib (BAY 1895344), target the DNA Damage Response (DDR) pathway, which is often upregulated in cancer cells to cope with replication stress. Inhibition of ATR leads to the accumulation of DNA damage, which can trigger innate immune signaling and enhance the immunogenicity of tumor cells. This application note provides a summary of preclinical data and detailed protocols for studying the synergistic effects of Elimusertib and anti-PD-L1 antibody therapy.

Mechanism of Action: Synergy between ATR Inhibition and PD-L1 Blockade

The combination of Elimusertib with anti-PD-L1 therapy leverages a multi-faceted mechanism to enhance anti-tumor immunity. ATR inhibition by Elimusertib induces replication stress and DNA damage in cancer cells. This leads to the release of cytosolic double-stranded DNA (dsDNA), which activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][2][3] Activation of the cGAS-STING pathway results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which promote the recruitment and activation of immune cells, including CD8+ T cells, in the tumor microenvironment.[4]

Furthermore, preclinical studies have shown that ATR inhibition can lead to the destabilization and downregulation of PD-L1 protein expression on tumor cells.[4][5] This effect is mediated through the repression of ATR-CHK1 signaling, which in turn activates a CDK1-SPOP axis, leading to PD-L1 degradation.[4] The reduction of PD-L1 on tumor cells sensitizes them to T cell-mediated killing.[5]

By combining Elimusertib with an anti-PD-L1 antibody, this therapeutic strategy simultaneously enhances the immunogenicity of the tumor through cGAS-STING activation and removes the brakes on the anti-tumor T cell response by blocking the PD-1/PD-L1 axis. This dual approach has demonstrated synergistic anti-tumor activity in various preclinical cancer models.[4][6]

Data Presentation

Table 1: In Vitro Efficacy of Elimusertib (BAY 1895344)
ParameterCell LineValueReference
IC50 (ATR inhibition) Recombinant human ATR-ATRIP7 nM[7]
Median IC50 (Proliferation) Broad panel of human tumor cell lines78 nM[7]
IC50 (Proliferation) SU-DHL-8 (B-cell lymphoma)9 nM[]
IC50 (Proliferation) LoVo (Colorectal cancer)71 nM[]
IC50 (Proliferation) HT-29 (Colorectal cancer)160 nM[]
IC50 (γH2AX induction) HT-29 (Colorectal cancer)36 nM[]
Table 2: In Vivo Efficacy of Elimusertib (BAY 1895344) and Anti-PD-L1 Combination Therapy
Cancer ModelIn Vivo ModelTreatment GroupsEfficacy OutcomeReference
Prostate Cancer Syngeneic (RM-9)Elimusertib + anti-PD-L1Synergistic, T-cell-dependent therapeutic response[4]
Colorectal Cancer Syngeneic (MC38)Elimusertib + anti-PD-1/PD-L1Synergistic anti-tumor activity[6]
Colorectal Cancer Syngeneic (CT26)Elimusertib + anti-PD-1/PD-L1Synergistic anti-tumor activity[6]
Lymphoma Syngeneic (A20)Elimusertib + anti-PD-1/PD-L1Synergistic anti-tumor activity[6]
Small Cell Lung Cancer Syngeneic (RPP)Ceralasertib (ATRi) + anti-PD-L1Enhanced anti-tumor response[9]

Mandatory Visualization

G cluster_tumor_cell Tumor Cell cluster_t_cell T Cell ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates CDK1_SPOP CDK1-SPOP Axis CHK1->CDK1_SPOP represses PDL1 PD-L1 CDK1_SPOP->PDL1 degrades PD1 PD-1 PDL1->PD1 binds & inhibits DNA_damage DNA Damage (Replication Stress) DNA_damage->ATR Cytosolic_dsDNA Cytosolic dsDNA DNA_damage->Cytosolic_dsDNA cGAS cGAS STING STING cGAS->STING activates IFNs Type I IFNs STING->IFNs induces T_cell_activation T Cell Activation & Cytotoxicity IFNs->T_cell_activation promotes Cytosolic_dsDNA->cGAS activates TCR TCR TCR->T_cell_activation Elimusertib Elimusertib (BAY 1895344) Elimusertib->ATR inhibits Anti_PDL1 Anti-PD-L1 Antibody Anti_PDL1->PDL1 blocks

Caption: Signaling pathway of Elimusertib and anti-PD-L1 combination therapy.

G cluster_workflow Experimental Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., CT26, MC38) start->tumor_implantation tumor_growth Tumor Growth (to ~100 mm³) tumor_implantation->tumor_growth treatment Treatment Initiation - Vehicle - Elimusertib - Anti-PD-L1 - Combination tumor_growth->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_harvest Tumor Harvest endpoint->tumor_harvest facs Flow Cytometry (Immune Infiltration, PD-L1) tumor_harvest->facs western_blot Western Blot (Signaling Pathways) tumor_harvest->western_blot

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

Protocol 1: In Vivo Syngeneic Tumor Model

1.1. Cell Culture:

  • Culture murine colon carcinoma cell lines (e.g., CT26 or MC38) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the exponential growth phase using trypsin-EDTA.

  • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or Matrigel at the desired concentration.[11]

1.2. Tumor Implantation:

  • Use 6-8 week old female BALB/c (for CT26) or C57BL/6 (for MC38) mice.

  • Subcutaneously inject 1 x 10^6 CT26 or MC38 cells in a volume of 100 µL into the right flank of each mouse.[11][12]

1.3. Treatment:

  • Monitor tumor growth using calipers.

  • When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Elimusertib (BAY 1895344): Administer orally (p.o.) at a dose of 25-50 mg/kg, once daily (q.d.) or on an intermittent schedule (e.g., 5 days on, 2 days off).[9]

  • Anti-PD-L1 Antibody: Administer intraperitoneally (i.p.) at a dose of 10 mg/kg, twice a week.

  • Combination: Administer both Elimusertib and the anti-PD-L1 antibody according to their respective schedules.

  • Control Groups: Include vehicle control (for Elimusertib) and isotype control antibody groups.

1.4. Monitoring and Endpoint:

  • Measure tumor volume and body weight 2-3 times per week.

  • Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or if significant body weight loss or other signs of toxicity are observed.

  • Collect tumors for downstream analysis.

Protocol 2: Flow Cytometry for Immune Cell Infiltration and PD-L1 Expression

2.1. Single-Cell Suspension Preparation from Tumors:

  • Excise tumors and mince them into small pieces.

  • Digest the tumor fragments in a solution containing collagenase D (1 mg/mL) and DNase I (100 U/mL) in RPMI 1640 for 30-45 minutes at 37°C with agitation.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

2.2. Staining:

  • Resuspend cells in FACS buffer and count them.

  • Block Fc receptors with an anti-CD16/CD32 antibody for 10-15 minutes on ice.[13]

  • Stain for surface markers using fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80) and PD-L1 for 30 minutes on ice in the dark.[14]

  • For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.[13]

  • Wash the cells twice with FACS buffer.

2.3. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo).

  • Gate on live, single cells, and then on specific immune cell populations to quantify their abundance and PD-L1 expression levels.

Protocol 3: Western Blot for ATR Signaling and cGAS-STING Pathway Activation

3.1. Protein Extraction:

  • Lyse tumor tissue or cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

3.2. SDS-PAGE and Transfer:

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

3.3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies of interest include:

    • p-ATR, ATR, p-CHK1, CHK1, γH2AX (for ATR signaling)

    • p-TBK1, TBK1, p-IRF3, IRF3, STING (for cGAS-STING pathway activation)

    • PD-L1

    • β-actin or GAPDH (as a loading control)

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

The combination of the ATR inhibitor Elimusertib (BAY 1895344) with anti-PD-L1 antibody therapy holds significant promise for improving cancer treatment outcomes. The detailed protocols and mechanistic insights provided in these application notes offer a framework for researchers to further investigate this synergistic combination, with the ultimate goal of translating these preclinical findings into effective clinical strategies for patients.

References

Application Notes and Protocols for Measuring Cytokine Production with BAY-218 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-218 is a potent and selective small-molecule antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, including the production of various cytokines. Dysregulation of the AhR signaling pathway has been implicated in various diseases, including cancer and autoimmune disorders. This compound offers a valuable tool for investigating the role of AhR in these processes by inhibiting its nuclear translocation and subsequent downstream signaling events.[3] One of the key applications of this compound is in studying its impact on cytokine production by immune cells, such as monocytes and T lymphocytes. These application notes provide detailed protocols for measuring cytokine production in response to this compound treatment.

Mechanism of Action of this compound

This compound functions by inhibiting the nuclear translocation of the AhR, thereby preventing it from binding to dioxin response elements (DREs) in the promoter regions of its target genes.[3] In the context of immunology, the AhR pathway is known to be involved in the metabolism of tryptophan into kynurenine, which can have immunosuppressive effects. By blocking AhR, this compound can counteract these immunosuppressive effects and modulate cytokine production. For instance, this compound has been shown to rescue the production of Tumor Necrosis Factor-alpha (TNF-α) in primary human monocytes where it was suppressed by the AhR ligand, kynurenic acid.[3]

Data Presentation

The following table summarizes the known effects of this compound on cytokine production. Further research is needed to establish a comprehensive dose-response profile for a wider range of cytokines.

Cell TypeStimulusThis compound ConcentrationCytokineEffectReference
Primary Human MonocytesLipopolysaccharide (LPS) + Kynurenic Acid (KA)1 µMTNF-αReverses KA-induced inhibition of TNF-α production[1]

Mandatory Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Kynurenine) AhR_complex AhR-HSP90-XAP2 (Inactive Complex) Ligand->AhR_complex Binds Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change BAY218 This compound BAY218->Activated_AhR Inhibits Translocation AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Translocates & Dimerizes ARNT ARNT DRE DRE (DNA) AhR_ARNT->DRE Binds Cytokine_Modulation Modulation of Cytokine Genes (e.g., TNF-α) AhR_ARNT->Cytokine_Modulation Target_Genes Target Gene Transcription (e.g., CYP1A1, IDO) DRE->Target_Genes

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Measuring Secreted Cytokines (ELISA)

ELISA_Workflow start Isolate Immune Cells (e.g., PBMCs, Monocytes) culture Culture cells with stimulus (e.g., LPS) and varying concentrations of this compound start->culture incubate Incubate for 24-48 hours culture->incubate collect Collect cell culture supernatant incubate->collect elisa Perform Sandwich ELISA for specific cytokines (e.g., TNF-α, IL-6) collect->elisa read Read absorbance at 450 nm elisa->read analyze Analyze data and determine cytokine concentrations read->analyze end Results analyze->end

Caption: Experimental workflow for quantifying secreted cytokines using ELISA.

Experimental Workflow for Measuring Intracellular Cytokines (Flow Cytometry)

Flow_Cytometry_Workflow start Isolate and Culture Immune Cells (e.g., T cells) stimulate Stimulate cells with appropriate activators (e.g., anti-CD3/CD28) and this compound start->stimulate brefeldin Add protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours stimulate->brefeldin harvest Harvest and wash cells brefeldin->harvest surface_stain Stain for cell surface markers harvest->surface_stain fix_perm Fix and permeabilize cells surface_stain->fix_perm intracellular_stain Stain for intracellular cytokines with fluorochrome-conjugated antibodies fix_perm->intracellular_stain acquire Acquire data on a flow cytometer intracellular_stain->acquire analyze Analyze data to quantify cytokine-producing cell populations acquire->analyze end Results analyze->end

Caption: Workflow for intracellular cytokine analysis by flow cytometry.

Experimental Protocols

Protocol 1: Measurement of Secreted Cytokines from Human Peripheral Blood Mononuclear Cells (PBMCs) using ELISA

Objective: To quantify the effect of this compound on the production of secreted cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) from stimulated human PBMCs.

Materials:

  • This compound (stock solution in DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli (or other appropriate stimulus)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for target cytokines (e.g., human TNF-α, IL-6, IL-1β, IL-10)

  • Microplate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. A starting concentration range could be 0.1 µM to 10 µM. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Stimulation: Add the stimulus (e.g., LPS at 100 ng/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.

Protocol 2: Measurement of Intracellular Cytokines in Human T cells by Flow Cytometry

Objective: To determine the effect of this compound on the frequency of cytokine-producing T cells (e.g., IFN-γ, IL-2) upon stimulation.

Materials:

  • This compound (stock solution in DMSO)

  • Isolated human T cells or PBMCs

  • RPMI-1640 culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies or a cell stimulation cocktail)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2)

  • Fixation/Permeabilization buffer kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture isolated T cells or PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL. Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control.

  • T Cell Stimulation: Add T cell activation stimuli to the wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 to 24 hours.

  • Protein Transport Inhibition: For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to all wells to allow for the intracellular accumulation of cytokines.

  • Cell Harvest and Surface Staining: Harvest the cells and wash them with PBS. Stain the cells with fluorochrome-conjugated antibodies against cell surface markers for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

  • Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.

  • Data Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer. Analyze the data using appropriate software to determine the percentage of cytokine-positive cells within the T cell populations (e.g., CD4+ or CD8+).

Conclusion

This compound is a valuable research tool for elucidating the role of the Aryl Hydrocarbon Receptor in immune regulation. The protocols outlined above provide a framework for researchers to investigate the impact of this compound on cytokine production in various immune cell populations. By employing techniques such as ELISA and flow cytometry, scientists can gain quantitative insights into the immunomodulatory effects of this potent AhR antagonist, contributing to a better understanding of AhR-mediated signaling in health and disease. Further studies are warranted to expand the knowledge of this compound's effects on a broader array of cytokines and in different experimental models.

References

Troubleshooting & Optimization

BAY-218 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-218. The information is presented in a question-and-answer format to directly address common issues, particularly concerning its limited solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] Its mechanism of action involves inhibiting the nuclear translocation of the AHR, which in turn prevents the transcription of AHR target genes.[3] This activity makes this compound a valuable tool for research in areas such as oncology and immunology, where the AHR signaling pathway is of interest.[1][2]

Q2: What are the known solubility characteristics of this compound?

This compound is characterized as being practically insoluble in water.[3] However, it exhibits high solubility in several organic solvents. The table below summarizes the available solubility data.

SolventSolubilityMolar EquivalentNotes
DMSO≥ 250 mg/mL~622.17 mMHygroscopic DMSO can impact solubility; use freshly opened solvent.[2]
DMF30 mg/mL~74.66 mM
Ethanol1 mg/mL~2.49 mM

Molecular Weight of this compound: 401.82 g/mol

Q3: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous media for my in vitro assay. What can I do?

This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps:

  • Decrease the final concentration of this compound: The simplest solution is often to work at a lower final concentration if your experimental design allows.

  • Increase the percentage of DMSO in the final solution: While not ideal for all cell-based assays, increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. However, it is crucial to run a vehicle control to ensure the DMSO concentration is not affecting your experimental results.

  • Use a pre-formulated solution with co-solvents: For cellular assays, preparing an intermediate dilution in a co-solvent mixture before the final dilution in your aqueous medium can prevent precipitation. A commonly used mixture is PEG300 and Tween-80.

  • Sonication: After dilution, briefly sonicating the solution can help to redissolve small precipitates.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffers (e.g., PBS, Tris)

Root Cause: this compound is a lipophilic molecule with very low intrinsic solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.

Solutions:

  • Optimize the Dilution Method:

    • Rapid stirring: Add the DMSO stock dropwise into the vortexing aqueous buffer to promote rapid dispersion.

    • Stepwise dilution: Instead of a single large dilution, perform a series of smaller dilutions.

  • Employ Solubilizing Excipients:

    • Co-solvents: Prepare a formulation with water-miscible organic solvents. See the detailed protocol below for a common formulation using PEG300 and Tween-80.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. A general protocol for exploring the use of cyclodextrins is provided below.

Issue: Inconsistent Results in In Vivo Studies

Root Cause: Poor solubility can lead to variable absorption and bioavailability, resulting in inconsistent experimental outcomes. The formulation and administration route are critical for reliable results.

Solutions:

  • Use a Validated In Vivo Formulation: For oral administration, a common and effective formulation involves suspending this compound in a vehicle containing corn oil or a mixture of DMSO, PEG300, Tween-80, and saline.

  • Ensure a Homogeneous Suspension: If using a suspension, ensure it is well-mixed before each administration to guarantee consistent dosing. Sonication or vigorous vortexing immediately before dosing is recommended.

  • Consider Alternative Administration Routes: Depending on the experimental goals, other routes of administration, such as intraperitoneal injection with an appropriate vehicle, might provide more consistent exposure.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays using Co-solvents

This protocol is adapted from established methods for formulating poorly soluble compounds for in vitro use.

  • Materials:

    • This compound DMSO stock solution (e.g., 20.8 mg/mL)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl) or desired aqueous buffer (e.g., PBS)

  • Procedure (to prepare 1 mL of a 2.08 mg/mL intermediate solution):

    • To 400 µL of PEG300, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.

    • Mix thoroughly by vortexing until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture and vortex until clear.

    • Add 450 µL of saline or your chosen aqueous buffer to bring the final volume to 1 mL.

    • This intermediate solution can then be further diluted into your cell culture medium to achieve the final desired concentration. Remember to maintain a low final percentage of the solvent mixture to minimize cellular toxicity.

Protocol 3: General Method for Exploring Solubility Enhancement with Cyclodextrins

This is a general protocol to assess if cyclodextrins can improve the aqueous solubility of this compound.

  • Materials:

    • This compound powder

    • Beta-cyclodextrin (β-cyclodextrin) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (B1172386) (e.g., 0 mM, 5 mM, 10 mM, 25 mM, 50 mM).

    • Add an excess amount of this compound powder to each cyclodextrin solution.

    • Incubate the mixtures at room temperature with constant stirring or shaking for 24-48 hours to allow for equilibration.

    • After incubation, centrifuge the samples at high speed to pellet the undissolved this compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

    • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the extent of solubility enhancement.

Visualizations

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 XAP2 XAP2 p23 p23 Src Src AHR_complex Inactive AHR Complex AHR_complex->AHR AHR_complex->HSP90 AHR_complex->XAP2 AHR_complex->p23 AHR_complex->Src AHR_active Active AHR AHR_complex->AHR_active Conformational Change & Nuclear Translocation BAY218 This compound BAY218->AHR_complex Antagonist Binding Ligand Ligand (e.g., TCDD) Ligand->AHR_complex Agonist Binding ARNT ARNT DRE DRE (DNA) Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes AHR_active->ARNT Dimerization AHR_ARNT_complex AHR-ARNT Complex AHR_ARNT_complex->ARNT AHR_ARNT_complex->DRE Binding AHR_ARNT_complex->AHR_active

Caption: Canonical AHR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preparing an Aqueous Working Solution

Experimental_Workflow start Start stock Prepare concentrated This compound stock solution in DMSO start->stock mix1 Add DMSO stock to PEG300 and mix stock->mix1 mix2 Add Tween-80 and mix mix1->mix2 mix3 Add aqueous buffer (e.g., Saline) and mix mix2->mix3 final_dilution Perform final dilution in cell culture medium mix3->final_dilution end Ready for in vitro assay final_dilution->end

References

Optimizing BAY-218 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the use of BAY-218, a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), in a variety of in vitro experimental settings. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and established protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the Aryl Hydrocarbon Receptor (AhR). Mechanistically, it functions by inhibiting the nuclear translocation of AhR. This prevents the receptor from binding to Dioxin Response Elements (DREs) in the nucleus, thereby blocking the transcription of AhR-regulated target genes.[1][2][3] This inhibition can reverse the immunosuppressive effects of both exogenous and endogenous AhR ligands.[1][2][3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What are the typical starting concentrations for in vitro experiments with this compound?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a good starting point for many cell-based assays is in the low micromolar to nanomolar range. For instance, a concentration of 1 µM has been shown to be effective in rescuing TNFα production in LPS-stimulated human monocytes.[4] For CYP1A1 inhibition in human monocytic U937 cells, the IC50 is reported to be 70.7 µM, with effective concentrations ranging from 1 nM to 3 µM.[4][5] The IC50 for AhR inhibition in U87 glioblastoma cells is 39.9 nM.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How can I assess the stability of this compound in my cell culture medium?

A4: The stability of small molecules in cell culture media can be influenced by factors such as temperature, pH, and media components. To assess the stability of this compound, you can incubate the compound in your specific cell culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of this compound using a suitable analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The percentage of the compound remaining at each time point compared to the initial concentration will indicate its stability.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no observed effect of this compound - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or assay. - Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment. - Poor Cell Health: The cells may not be healthy or responsive. - Incorrect Experimental Setup: Issues with other reagents or the experimental protocol.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). - Assess the stability of this compound in your specific cell culture medium (see FAQ 4). Prepare fresh dilutions from a frozen stock for each experiment. - Check cell viability and morphology. Ensure cells are within a low passage number and are not confluent. - Review the entire experimental protocol and ensure all other reagents are within their expiration dates and stored correctly. Include appropriate positive and negative controls.
High Cell Toxicity or Death - High Concentration of this compound: The concentration used may be cytotoxic to the specific cell line. - Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. - Off-Target Effects: Although selective, high concentrations of any inhibitor can lead to off-target effects.- Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold. - Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments. - If possible, perform a screen for off-target effects. If high toxicity is observed at concentrations required for AhR inhibition, consider using a different AhR inhibitor with a different chemical scaffold.
Inconsistent Results Between Experiments - Variability in Cell Culture: Differences in cell passage number, confluency, or serum batches can affect results. - Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution or variations in dilution preparation. - Assay Variability: Minor differences in incubation times, reagent additions, or plate reading.- Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a consistent density. - Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. - Maintain a consistent and detailed experimental protocol. Use calibrated pipettes and ensure uniform handling of all samples.

Data Presentation

Table 1: Reported IC50 Values for this compound in Different Cell Lines

Cell LineAssayIC50Reference
U87 glioblastomaAhR Inhibition39.9 nM[4][5]
U937 human monocyticCYP1A1 Inhibition70.7 µM[4][5]

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays with this compound

Assay TypeCell TypeRecommended Starting RangeNotes
DRE-Luciferase Reporter AssayVarious10 nM - 1 µMTitration is crucial to determine the optimal inhibitory concentration without causing cytotoxicity.
Cytokine Secretion Assay (e.g., TNFα, IL-2, IFNγ)Primary human monocytes, T cells100 nM - 1 µMA concentration of 1 µM has been shown to be effective for rescuing TNFα production.[4]
Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS)Various10 nM - 20 µMA broad range is recommended to identify the cytotoxic threshold for your specific cell line.
Western Blot for AhR Target GenesVarious100 nM - 1 µMThe optimal concentration and incubation time will depend on the specific target protein's turnover rate.
Mixed Lymphocyte Reaction (MLR)Human PBMCs100 nM - 1 µMThis compound has been shown to enhance T-cell cytokine production in this assay.[1]
DC-T Cell Co-cultureMouse BMDCs and OT-I T cells100 nM - 1 µMThis compound has been shown to enhance T-cell cytokine production in this assay.[1]

Experimental Protocols

Protocol 1: DRE-Luciferase Reporter Assay for AhR Inhibition

Objective: To quantify the inhibitory effect of this compound on AhR-mediated transcriptional activation.

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2, MCF-7) transiently or stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be 1 nM to 10 µM. Also, prepare a solution of an AhR agonist (e.g., TCDD at 1 nM or ITE at 1 µM).

  • Treatment: Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

  • Stimulation: Add the AhR agonist to the wells containing this compound and to a positive control well (agonist only). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only control.

Protocol 2: TNFα Rescue Assay in Human Primary Monocytes

Objective: To assess the ability of this compound to reverse AhR-mediated suppression of TNFα production.

Methodology:

  • Monocyte Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).

  • Cell Seeding: Seed the isolated monocytes in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well.

  • Compound Preparation: Prepare solutions of this compound (e.g., 1 µM), an AhR agonist known to suppress TNFα (e.g., kynurenic acid at 100 µM), and LPS (100 ng/mL).

  • Treatment: Pre-treat the monocytes with this compound for 1-2 hours.

  • Stimulation: Add the AhR agonist to the appropriate wells, followed by stimulation with LPS. Include controls for untreated cells, LPS only, and LPS + AhR agonist.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNFα using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the TNFα concentrations between the different treatment groups to determine the rescue effect of this compound.

Mandatory Visualizations

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) AhR_active Activated AhR Complex AhR_complex->AhR_active Conformational Change Ligand Endogenous/Exogenous Ligand Ligand->AhR_complex Binds BAY218 This compound BAY218->AhR_complex Inhibits Activation AhR_active->Nuclear_Translocation Nuclear Translocation ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IDO) DRE->Target_Genes Activates Nuclear_Translocation->AhR_ARNT troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start In Vitro Experiment with this compound check_effect Observed Expected Biological Effect? start->check_effect success Experiment Successful check_effect->success Yes troubleshoot Troubleshooting Required check_effect->troubleshoot No check_concentration 1. Verify this compound Concentration (Dose-response) troubleshoot->check_concentration check_stability 2. Assess Compound Stability in Media (LC-MS) check_concentration->check_stability check_toxicity 3. Evaluate Cytotoxicity (Viability Assay) check_stability->check_toxicity check_protocol 4. Review Experimental Protocol & Controls check_toxicity->check_protocol

References

Navigating Experimental Variability with Munc18-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments involving the protein Munc18-1 (also known as STXBP1). Given the inherent complexities of Munc18-1, including its propensity for aggregation and its dynamic interactions, this guide aims to equip researchers with the knowledge to identify potential sources of experimental variability and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: My Munc18-1 protein is showing high levels of aggregation and precipitation. What could be the cause and how can I mitigate this?

A1: Munc18-1 has a known tendency to aggregate, especially at higher concentrations. This can lead to inconsistent results in functional assays.[1][2] Several factors can contribute to this issue:

  • Concentration: High concentrations of purified Munc18-1 can lead to aggregation and precipitation.[1][2]

  • Buffer Conditions: Suboptimal buffer pH, ionic strength, or the absence of stabilizing additives can promote aggregation.

  • Temperature Stress: Freeze-thaw cycles and prolonged storage at inappropriate temperatures can denature the protein.

  • Mutations: Disease-linked missense mutations in Munc18-1 can increase its instability and propensity for aggregation.[3]

Troubleshooting Steps:

  • Optimize Protein Concentration: Conduct experiments using the lowest feasible concentration of Munc18-1 that still yields a detectable signal.

  • Buffer Optimization: Screen different buffer conditions, including varying pH and salt concentrations, to identify the most stabilizing environment. The inclusion of additives like glycerol (B35011) or non-detergent sulfobetaines (NDSBs) may also be beneficial.

  • Aliquot and Store Properly: Aliquot purified Munc18-1 into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.

  • Consider Chaperones: For mutant Munc18-1, the use of chemical or pharmacological chaperones has been shown to reduce aggregation and restore function.[3][4]

Q2: I am observing inconsistent results in my SNARE complex formation assays with Munc18-1. What are the potential reasons for this variability?

A2: Munc18-1's role in SNARE complex formation is multifaceted, acting as both an inhibitor and a facilitator depending on the context.[1][2] Inconsistent results can arise from:

  • Purity of Reagents: The purity of Munc18-1, syntaxin-1, and other SNARE proteins is critical. Contaminants can interfere with the interaction.

  • Stoichiometry of Components: The molar ratio of Munc18-1 to syntaxin-1 and other SNARE proteins can significantly influence the outcome of the assay.

  • Conformational State of Syntaxin-1: Munc18-1 binds to the "closed" conformation of syntaxin-1, and this interaction is crucial for its function.[1][2] The preparation of syntaxin-1 should favor this conformation.

  • Assay Conditions: Factors such as incubation time, temperature, and the presence of co-factors can all affect the rate and extent of SNARE complex formation.

Troubleshooting Workflow:

Munc18_Syntaxin_Interaction cluster_regulation Regulatory Interaction Munc18_1 Munc18-1 Syntaxin_1_closed Syntaxin-1 (Closed) Munc18_1->Syntaxin_1_closed Binds to SNARE_complex SNARE Complex Assembly Munc18_1->SNARE_complex Chaperones/Templates Syntaxin_1_open Syntaxin-1 (Open) Syntaxin_1_closed->Syntaxin_1_open Conformational Change Syntaxin_1_open->SNARE_complex Participates in Vesicle_fusion Vesicle Fusion SNARE_complex->Vesicle_fusion Drives

References

stability of BAY-218 in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-218. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution over time. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder and stock solutions?

A1: For long-term storage, this compound as a solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[1][2]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO at concentrations of ≥ 250 mg/mL.[1] It is also soluble in DMF and Ethanol.[3] When preparing stock solutions, it is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1] For a 10 mM stock solution, you would dissolve 4.018 mg of this compound in 1 mL of DMSO.

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. While the solid compound can be shipped at room temperature, solutions, especially in solvents like DMSO, should be stored at -20°C or -80°C to minimize degradation.[1][2] For in vivo preparations, it is advised to use the mixed solution immediately for optimal results.[2]

Q4: What are the signs of this compound degradation in my solution?

A4: Visual signs of degradation can include a change in color of the solution or the appearance of precipitates. However, chemical degradation can occur without any visible changes. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products. A decrease in the expected biological activity in your experiments could also be an indirect indicator of compound degradation.

Q5: How stable is this compound in aqueous solutions or cell culture media?

A5: There is limited specific data on the stability of this compound in aqueous solutions or cell culture media. Generally, small molecules dissolved in aqueous buffers or media are less stable than in anhydrous DMSO. The stability can be affected by pH, temperature, light exposure, and the presence of other components in the media. It is recommended to prepare fresh dilutions of this compound in your experimental buffer or media from a frozen DMSO stock solution for each experiment and use them immediately.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no biological activity of this compound in my experiment. 1. Degradation of this compound stock solution: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures). 2. Instability in experimental media: this compound may be unstable in the aqueous buffer or cell culture medium used.1. Use a fresh aliquot of your this compound stock solution. If the problem persists, prepare a new stock solution from solid powder. 2. Minimize the incubation time of this compound in the experimental media before adding it to your cells or assay. Prepare fresh dilutions immediately before use.
Precipitation of this compound in my experimental setup. 1. Low solubility in aqueous solution: The final concentration of this compound in your experiment may exceed its solubility limit in the aqueous buffer or media, especially if the percentage of DMSO is too low. 2. Interaction with components of the media: Some components of the media might cause the compound to precipitate.1. Ensure the final concentration of DMSO is sufficient to maintain solubility (typically ≤1%, but this is compound-dependent). Perform a solubility test in your specific media. 2. If possible, try a different formulation or a lower concentration of this compound.
Inconsistent results between experiments. 1. Inconsistent handling of this compound solutions: Variations in storage time, temperature, or the number of freeze-thaw cycles of the stock solution. 2. Variability in experimental conditions: Differences in incubation times or media composition.1. Strictly adhere to the recommended storage and handling procedures. Aliquot stock solutions to ensure consistency. 2. Standardize all experimental protocols and ensure that this compound is handled consistently across all experiments.

Data on this compound Stability in Solution

While detailed quantitative stability data from forced degradation studies are not publicly available, the following table summarizes the recommended storage conditions and expected stability based on information from suppliers.

Solvent Storage Temperature Storage Period Source
DMSO-20°C1 year[1][2]
DMSO-80°C2 years[1]
Ethanol-20°C1 year[2]
Ethanol-80°C2 years[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution using HPLC

This protocol describes a general procedure for conducting a stability study of a this compound solution using High-Performance Liquid Chromatography (HPLC). This is a stability-indicating method designed to separate the parent compound from potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade solvent for stock solution (e.g., DMSO)

  • HPLC-grade acetonitrile (B52724) and water

  • HPLC-grade buffer components (e.g., phosphate (B84403) or acetate (B1210297) salts)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation studies

  • Hydrogen peroxide for oxidative degradation studies

  • HPLC system with a UV detector

  • A suitable C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent (e.g., DMSO).

  • Working Solutions: Dilute the stock solution with the desired experimental medium (e.g., cell culture media, phosphate-buffered saline) to the final experimental concentration.

3. Stability Study Design:

  • Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Storage Conditions: Store the working solutions under various conditions relevant to your experiments (e.g., room temperature, 37°C, protected from light, exposed to light).

4. HPLC Method:

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer is a common starting point for small molecules. The exact gradient will need to be optimized.

  • Column: A C18 column is a good initial choice.

  • Flow Rate: Typically 1 mL/min.

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound.

  • Injection Volume: Typically 10-20 µL.

5. Procedure:

  • At each time point, take an aliquot of the this compound working solution stored under the different conditions.

  • If necessary, quench any ongoing degradation reactions (e.g., by cooling the sample).

  • Inject the sample into the HPLC system.

  • Record the chromatogram.

  • Calculate the peak area of the this compound parent compound.

6. Data Analysis:

  • Plot the percentage of the initial this compound peak area remaining versus time for each storage condition.

  • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Stability Issues start Inconsistent or Negative Experimental Results check_activity Is the biological activity of this compound lower than expected? start->check_activity check_precipitation Is there visible precipitation in the solution? check_activity->check_precipitation No improper_storage Was the stock solution stored improperly (e.g., multiple freeze-thaws)? check_activity->improper_storage Yes solubility_issue Does the final concentration exceed solubility in the aqueous medium? check_precipitation->solubility_issue Yes other_factors Consider other experimental factors check_precipitation->other_factors No prepare_fresh Prepare fresh stock solution and repeat experiment improper_storage->prepare_fresh Yes media_instability Is this compound unstable in the experimental medium? improper_storage->media_instability No minimize_incubation Minimize incubation time in media; prepare fresh dilutions media_instability->minimize_incubation Yes media_instability->other_factors No adjust_concentration Lower the final concentration or increase the co-solvent percentage solubility_issue->adjust_concentration Yes solubility_issue->other_factors No

Caption: Troubleshooting workflow for this compound stability issues.

G cluster_1 Forced Degradation Study Logic bay218 This compound Drug Substance stress_conditions Stress Conditions bay218->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation heat Thermal Stress stress_conditions->heat light Photolytic Stress stress_conditions->light analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis outcome Outcome analysis->outcome degradation_pathway Identify Degradation Pathways outcome->degradation_pathway method_specificity Demonstrate Method Specificity outcome->method_specificity

Caption: Logic of a forced degradation study for this compound.

References

Technical Support Center: Optimizing In Vivo Dosing of BAY-218

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal in vivo dose of BAY-218, a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1][2]

Troubleshooting Guides and FAQs

General Dosing and Formulation

  • Q1: What is the mechanism of action of this compound and how does it inform in vivo studies?

    • A1: this compound is a selective inhibitor of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in tumor immune evasion.[1] By binding to AhR, this compound prevents its translocation to the nucleus, thereby blocking the expression of target genes that contribute to an immunosuppressive tumor microenvironment.[1] In preclinical syngeneic mouse tumor models (CT26 and B16-OVA), this compound has been shown to enhance anti-tumoral immune responses and reduce tumor growth.[1] This mechanistic understanding is crucial for selecting appropriate pharmacodynamic biomarkers to assess target engagement and biological activity during in vivo dose-finding studies.

  • Q2: How should I formulate this compound for oral administration in mice?

    • A2: A common formulation for oral gavage in mice involves dissolving this compound in a vehicle such as a mixture of DMSO and corn oil. It is critical to ensure the compound is fully solubilized and stable in the chosen vehicle for the duration of the study. A sample formulation protocol is provided in the "Experimental Protocols" section below. Always perform a small-scale formulation test to check for solubility and stability before preparing a large batch for your study.

  • Q3: What are the initial steps to determine a starting dose for my in vivo study?

    • A3: The initial dose for a dose-ranging study should be based on in vitro potency and cytotoxicity data. A common starting point is a dose that achieves a plasma concentration several-fold higher than the in vitro IC50 value. If available, data from previous in vivo studies with similar compounds can also guide the selection of a starting dose.

Dose-Ranging and Efficacy Studies

  • Q4: I am not seeing the expected anti-tumor efficacy. What are the possible reasons?

    • A4: Several factors could contribute to a lack of efficacy:

      • Suboptimal Dose: The dose might be too low to achieve sufficient target engagement. A dose-escalation study is recommended.

      • Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. Pharmacokinetic (PK) analysis is essential to determine the exposure levels.

      • Tumor Model Resistance: The chosen tumor model may not be sensitive to AhR inhibition. Ensure the tumor model has a relevant AhR signaling pathway activity.

      • Insufficient Treatment Duration: The treatment period may be too short to observe a significant therapeutic effect.

  • Q5: I am observing significant toxicity in my study animals. What should I do?

    • A5: If significant toxicity (e.g., >20% body weight loss, severe clinical signs) is observed, the dose should be reduced. It is crucial to establish the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL). The MTD is the highest dose that does not cause unacceptable toxicity. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed. These values are critical for defining the therapeutic window.

Pharmacokinetics and Pharmacodynamics (PK/PD)

  • Q6: How do I assess if this compound is reaching the tumor and engaging its target?

    • A6: This requires a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies.

      • PK studies measure the concentration of this compound in plasma and tumor tissue over time. This helps to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

      • PD studies measure the biological effect of this compound on its target. For this compound, this could involve measuring the expression of AhR target genes (e.g., Cyp1a1) in the tumor or assessing changes in the tumor immune infiltrate (e.g., increased CD8+ T cells).

  • Q7: What are suitable pharmacodynamic (PD) biomarkers for this compound?

    • A7: Given this compound's mechanism of action, relevant PD biomarkers include:

      • Target Engagement: Downregulation of AhR target genes like Cyp1a1 in tumor tissue or peripheral blood mononuclear cells (PBMCs).

      • Immune Modulation: Changes in the composition of tumor-infiltrating immune cells, such as an increase in the ratio of CD8+ T cells to regulatory T cells (Tregs), and an increase in NK cells, with a decrease in myeloid-derived suppressor cells (MDSCs) and M2 macrophages.[1]

      • Cytokine Profile: Changes in the levels of pro-inflammatory cytokines such as IL-2 and IFNγ in the tumor microenvironment or plasma.[1]

Data Presentation

Table 1: Illustrative Dose-Ranging Study Data for this compound in a Syngeneic Mouse Tumor Model

Dose Group (mg/kg, p.o., BID)Mean Tumor Volume Change (%)Mean Body Weight Change (%)MortalityClinical Observations
Vehicle Control+250+50/10Normal
This compound (10)+150+20/10Normal
This compound (30)+50-50/10Mild, transient lethargy
This compound (100)-20-152/10Moderate lethargy, ruffled fur

Note: This table presents illustrative data based on typical outcomes of a dose-ranging study. Actual results may vary.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)Half-life (h)
10500240006
3015002130006.5

Note: This table presents illustrative pharmacokinetic data. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: In Vivo Dose-Ranging and Efficacy Study

  • Animal Model: Utilize appropriate syngeneic mouse tumor models such as CT26 (colon carcinoma) or B16-OVA (melanoma).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment Groups: Establish multiple dose groups (e.g., vehicle, 10, 30, 100 mg/kg of this compound) with a sufficient number of animals per group (n=8-10).

  • Drug Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), begin oral administration (p.o.) of this compound twice daily (BID).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Record body weight every 2-3 days as an indicator of toxicity.

    • Perform daily clinical observations for signs of distress.

  • Endpoint: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.

  • Data Analysis: Analyze differences in tumor growth inhibition and body weight changes between groups.

Protocol 2: Pharmacokinetic (PK) Study

  • Animal Model: Use healthy mice of the same strain as the efficacy studies.

  • Drug Administration: Administer a single oral dose of this compound at different dose levels.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

  • Study Design: Can be integrated into the efficacy study or conducted as a separate study.

  • Sample Collection: At the end of the treatment period (or at specific time points), collect tumors and/or blood samples.

  • Tissue Processing:

    • For gene expression analysis, snap-freeze a portion of the tumor in liquid nitrogen.

    • For immune cell analysis, process the tumor into a single-cell suspension.

  • Analysis:

    • qPCR: Analyze the expression of AhR target genes (e.g., Cyp1a1) in tumor lysates.

    • Flow Cytometry: Analyze the immune cell populations within the tumor and/or blood.

    • ELISA/Luminex: Measure cytokine levels in tumor homogenates or plasma.

Mandatory Visualization

BAY218_Dose_Optimization_Workflow cluster_preclinical Preclinical In Vivo Dose Optimization DoseRange Dose-Ranging Study (Multiple Dose Cohorts) MTD Determine Maximum Tolerated Dose (MTD) DoseRange->MTD Toxicity Data NOAEL Determine No-Observed- Adverse-Effect-Level (NOAEL) DoseRange->NOAEL Efficacy Efficacy Assessment (Tumor Growth Inhibition) DoseRange->Efficacy Efficacy Data OptimalDose Optimal Dose Selection MTD->OptimalDose NOAEL->OptimalDose PK Pharmacokinetics (PK) (Exposure Analysis) Efficacy->PK Efficacy->OptimalDose PD Pharmacodynamics (PD) (Biomarker Analysis) PK->PD PK->OptimalDose PD->OptimalDose

Caption: Workflow for determining the optimal in vivo dose of this compound.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization Ligand Endogenous/ Exogenous Ligand Ligand->AhR_complex Activates BAY218 This compound BAY218->AhR_complex Inhibits XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Gene_Expression Target Gene Expression (e.g., Cyp1a1, IDO1) XRE->Gene_Expression Induces Immunosuppression Immunosuppression Gene_Expression->Immunosuppression

Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Managing BAY-218 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended as a technical support resource for researchers, scientists, and drug development professionals working with the Aryl Hydrocarbon Receptor (AhR) inhibitor, BAY-218. The information provided is based on publicly available data and general principles of toxicology for this class of compounds. Notably, specific preclinical toxicology data for this compound is limited in the public domain. Therefore, some of the potential toxicities and mitigation strategies outlined below are extrapolated from clinical trial data of a structurally related AhR inhibitor, BAY2416964, and should be considered as potential areas for careful monitoring. Always refer to your institution's specific animal care and use guidelines and consult with a veterinarian for any animal health concerns.

I. Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: Gastrointestinal Disturbances

Question: My animals are exhibiting signs of gastrointestinal distress (e.g., decreased food intake, weight loss, diarrhea, nausea-like behaviors such as pica) after administration of this compound. What could be the cause and how can I manage it?

Possible Causes:

  • Direct Drug-Related Effect: Gastrointestinal AEs are a common finding with orally administered small molecules. Clinical data from a related AhR inhibitor, BAY2416964, showed nausea as a common treatment-emergent adverse event.[1][2]

  • Vehicle Effects: The formulation used to dissolve and administer this compound could be contributing to gastrointestinal irritation.

  • Dose-Related Toxicity: The observed effects may be dose-dependent.

Troubleshooting and Mitigation Strategies:

  • Dose-Response Assessment: If not already performed, conduct a dose-range finding study to determine the maximum tolerated dose (MTD) and identify a dose that minimizes gastrointestinal side effects while maintaining efficacy.

  • Vehicle Control: Ensure that a vehicle-only control group is included in your study to differentiate between drug-related effects and vehicle-induced irritation.

  • Formulation Optimization: Consider alternative, well-tolerated vehicle formulations. Consult formulation guides for appropriate solvents and excipients for in vivo use.

  • Supportive Care:

    • Provide highly palatable and easily digestible food to encourage eating.

    • Monitor hydration status and provide supplemental fluids if necessary, as advised by a veterinarian.

    • Closely monitor animal weight and overall health status.

  • Staggered Dosing: If the experimental design allows, consider if administering the total daily dose in two divided doses could reduce peak exposure and associated gastrointestinal upset.

Experimental Protocol: Dose-Range Finding Study

A dose-range finding study is crucial to identify a safe and effective dose for your main experiments.

  • Animal Model: Use the same species, strain, and sex of animals as in your planned efficacy studies.

  • Group Size: A small group size (e.g., n=3-5 per group) is typically sufficient.

  • Dose Levels: Select a range of doses, starting from the anticipated efficacious dose and escalating to doses that are expected to induce toxicity. Include a vehicle-only control group.

  • Administration: Use the same route of administration as planned for the main study.

  • Monitoring:

    • Record clinical signs of toxicity daily (e.g., changes in posture, activity, grooming, feces/urine).

    • Measure body weight daily.

    • Measure food and water consumption daily.

    • At the end of the study, perform a gross necropsy and consider collecting key organs (e.g., gastrointestinal tract, liver, kidneys) for histopathological analysis.

Issue 2: General Malaise and Fatigue

Question: The animals treated with this compound appear lethargic, have reduced activity, and show signs of general malaise. What are the potential reasons and what should I do?

Possible Causes:

  • Systemic Toxicity: The observed signs may be indicative of a systemic toxic response to the compound. Fatigue was reported as a common drug-related adverse event in a clinical trial of a similar AhR inhibitor.[1]

  • Off-Target Effects: The compound may have unintended effects on other biological pathways.

  • Metabolic Disturbances: The drug could be affecting the animal's metabolism, leading to reduced energy levels.

Troubleshooting and Mitigation Strategies:

  • Comprehensive Clinical Observations: Implement a detailed clinical scoring system to objectively assess the well-being of the animals. This can include parameters like posture, coat condition, respiratory rate, and response to stimuli.

  • Blood Analysis: Collect blood samples to assess for hematological and clinical chemistry changes. Key parameters to monitor include:

    • Complete Blood Count (CBC): To check for anemia, signs of infection, or other hematological abnormalities.

    • Clinical Chemistry Panel: To evaluate liver function (ALT, AST), kidney function (BUN, creatinine), and electrolytes.

  • Dose Reduction: Consider reducing the dose to a level that is better tolerated while still aiming for the desired biological effect.

  • Environmental Enrichment: Provide appropriate environmental enrichment to encourage natural behaviors and help differentiate between drug-induced lethargy and lack of stimulation.

Experimental Protocol: Blood Collection and Analysis

  • Collection Method: The method of blood collection should be appropriate for the animal model and the volume of blood required (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Follow approved institutional guidelines.

  • Anticoagulant: Use appropriate anticoagulant tubes (e.g., EDTA for CBC, heparin for clinical chemistry) for sample collection.

  • Analysis: Analyze the samples promptly or store them under appropriate conditions to ensure the integrity of the results.

  • Timing: Collect blood at baseline (before treatment) and at various time points during the study to monitor for changes.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it relate to potential toxicities?

A1: this compound is a potent and selective inhibitor of the Aryl Hydrocarbon Receptor (AhR).[3] The AhR is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in various cellular processes, including xenobiotic metabolism and immune responses.[4] While the intended therapeutic effect of this compound is to counteract tumor-mediated immunosuppression by blocking AhR signaling, inhibition of this receptor could potentially have off-target or exaggerated pharmacological effects. The specific toxicological profile of AhR inhibitors is not as well-characterized as that of AhR agonists (like dioxins). Therefore, careful monitoring for unexpected toxicities is crucial.

Q2: What are the recommended starting doses for this compound in animal models?

Q3: Are there any known target organs for toxicity with AhR inhibitors?

A3: Publicly available preclinical toxicology data specifically for this compound is limited. However, based on the function of the AhR in various tissues, it is prudent to pay close attention to the following organs during your studies:

  • Liver: The liver is a key site of drug metabolism and AhR is highly expressed in hepatocytes.

  • Immune System: Given the immunomodulatory mechanism of action of this compound, careful evaluation of lymphoid organs (spleen, thymus, lymph nodes) and immune cell populations is warranted.

  • Gastrointestinal Tract: As discussed in the troubleshooting guide, this is a potential site for adverse effects.

Q4: What should I do if I observe a serious or unexpected adverse event in my animals?

A4: Any serious or unexpected adverse event should be reported immediately to your institution's animal welfare body and the responsible veterinarian. This includes, but is not limited to, significant weight loss, severe lethargy, signs of pain or distress, or mortality. Appropriate steps, which may include dose reduction, temporary cessation of treatment, or euthanasia, should be taken in consultation with the veterinary staff to ensure animal welfare.

III. Data Presentation

Table 1: Potential Toxicities of AhR Inhibitors (Extrapolated from Clinical Data of a Related Compound)

Potential Adverse EventClinical Signs in Animal ModelsRecommended Monitoring Parameters
Gastrointestinal Toxicity Decreased food intake, weight loss, diarrhea, picaDaily body weight, daily food consumption, clinical observations
Fatigue/Malaise Reduced activity, lethargy, hunched posture, ruffled furClinical scoring, behavioral assessments, body weight
Hepatotoxicity (Potential) Jaundice (yellowing of skin/mucous membranes), ascitesSerum ALT, AST, bilirubin (B190676) levels; liver histopathology
Immunotoxicity (Potential) Increased susceptibility to infections, changes in lymphoid organ sizeComplete blood count with differential, lymphoid organ weights and histopathology

Note: This table is for informational purposes and is based on potential class-related effects. The actual toxicities of this compound in animal models may differ.

IV. Visualization

Signaling Pathway

BAY218_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR Complex (AhR, HSP90, etc.) Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Ligand Endogenous/ Exogenous Ligand Ligand->AhR_complex Binds BAY218 This compound BAY218->AhR_complex Inhibits Ligand Binding/Activation ARNT ARNT Activated_AhR->ARNT Dimerizes with DRE DRE (DNA) ARNT->DRE Translocates to Nucleus and Binds Gene_Expression Target Gene Expression DRE->Gene_Expression Initiates Transcription

Caption: Mechanism of Action of this compound as an AhR Inhibitor.

Experimental Workflow

Toxicity_Management_Workflow Start Start Experiment with this compound Observe_AE Adverse Event Observed? Start->Observe_AE No_AE Continue Monitoring Observe_AE->No_AE No Assess_Severity Assess Severity Observe_AE->Assess_Severity Yes No_AE->Observe_AE End End of Study No_AE->End Mild Mild/Moderate Assess_Severity->Mild Severe Severe/Unexpected Assess_Severity->Severe Implement_Mitigation Implement Mitigation Strategies (e.g., Supportive Care, Dose Reduction) Mild->Implement_Mitigation Consult_Vet Consult Veterinarian and Report to IACUC Severe->Consult_Vet Consult_Vet->End Monitor_Response Monitor Response Implement_Mitigation->Monitor_Response Resolution Resolution? Monitor_Response->Resolution Resolution->No_AE Yes Resolution->Consult_Vet No

Caption: Workflow for Managing Adverse Events in Animal Studies.

Logical Relationship

Troubleshooting_Logic Observation Observation: Animal exhibits signs of toxicity (e.g., weight loss, lethargy) Question1 Is it Drug-Related? Observation->Question1 Action1 Review Vehicle Control Group Data Question1->Action1 Check Action3 Implement Supportive Care Question1->Action3 Question2 Is it Dose-Dependent? Action2 Perform Dose-Range Finding Study Question2->Action2 Yes Action1->Question2 Outcome Refined Dosing Regimen and Monitoring Plan Action2->Outcome Action3->Outcome

Caption: Logical Approach to Troubleshooting Toxicity.

References

Technical Support Center: BAY-218 Experimental Batches

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential quality control information, troubleshooting guides, and frequently asked questions for working with experimental batches of BAY-218.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Hypothetical Kinase 1 (HK1). By binding to the ATP-binding pocket of HK1, it prevents the downstream phosphorylation of Target Protein A (TPA), leading to an inhibition of the pro-survival signaling pathway and promoting apoptosis in targeted cell lines.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Aliquot the stock solution and store it at -80°C for long-term stability (up to 12 months). Avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in your preferred cell culture medium immediately before use.

Q3: How can I confirm the identity and purity of my this compound batch?

A3: Each batch of this compound is shipped with a Certificate of Analysis (CoA) that includes data from High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation. We recommend running a confirmatory LC-MS to verify the molecular weight upon receipt.

Q4: What is the expected IC50 of this compound in a standard cell-based assay?

A4: The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and assay conditions. However, in a standard HEK293 cell line overexpressing HK1, the expected IC50 is typically in the range of 50-150 nM. Significant deviations from this range may indicate an issue with the compound, assay setup, or cell health.

Quality Control Data for Experimental Batches

This table summarizes the quality control data for three recent experimental batches of this compound. All batches passed the minimum release criteria (Purity ≥98%, Identity Confirmed).

Parameter Batch A (this compound-001) Batch B (this compound-002) Batch C (this compound-003)
Test Method HPLCHPLCHPLC
Purity (%) 99.2%98.5%99.5%
Test Method LC-MSLC-MSLC-MS
Molecular Weight 452.1 Da (Expected: 452.1 Da)452.2 Da (Expected: 452.1 Da)452.1 Da (Expected: 452.1 Da)
Test Method Cell-Based Assay (HEK293-HK1)Cell-Based Assay (HEK293-HK1)Cell-Based Assay (HEK293-HK1)
IC50 Value 95 nM115 nM92 nM
Appearance White Crystalline SolidWhite Crystalline SolidWhite Crystalline Solid
Solubility (10 mM) Clear Solution in DMSOClear Solution in DMSOClear Solution in DMSO

Troubleshooting Guide

Issue 1: I am not observing the expected biological effect (e.g., no decrease in cell viability).

  • Question: Did you verify the activity of your specific batch?

    • Answer: Compare the IC50 value from your experiment to the value reported on the Certificate of Analysis (CoA) or the reference data in the table above. A significant difference may suggest an issue with compound integrity.

  • Question: How was the compound prepared and stored?

    • Answer: Ensure this compound was dissolved in high-quality, anhydrous DMSO and stored in aliquots at -80°C. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions in media for each experiment.

  • Question: Is the target protein (HK1) expressed in your experimental model?

    • Answer: Confirm the expression of Hypothetical Kinase 1 (HK1) in your cell line using Western Blot or RT-qPCR. If the target is not present, this compound will not have an effect.

Issue 2: I am observing excessive or non-specific cell death at low concentrations.

  • Question: What is the final concentration of DMSO in your culture medium?

    • Answer: The final concentration of DMSO should typically be kept below 0.5% (v/v) as higher concentrations can be toxic to many cell lines. Always include a vehicle control (media with the same DMSO concentration as your highest this compound dose) in your experimental setup.

  • Question: Could the batch be contaminated?

    • Answer: While unlikely, contamination with a cytotoxic impurity is possible. Review the purity data from the CoA. If the issue persists across multiple experiments and cell lines, contact technical support to discuss the batch.

Issue 3: My experimental results are inconsistent between replicates or experiments.

  • Question: Are you using a consistent protocol for compound dilution and cell plating?

    • Answer: Ensure uniform cell density across all wells and use a serial dilution method that minimizes pipetting errors. Thoroughly mix the compound in the media before adding it to the cells.

  • Question: Is your cell line stable?

    • Answer: High-passage number cell lines can exhibit genetic drift, leading to altered responses. Use cells from a low-passage, cryopreserved stock for critical experiments.

Diagrams and Workflows

G cluster_pathway This compound Mechanism of Action GF Growth Factor Rec Receptor GF->Rec Binds HK1 HK1 Rec->HK1 Activates TPA Target Protein A HK1->TPA Phosphorylates (pTPA) Survival Cell Survival TPA->Survival Promotes Apoptosis Apoptosis Survival->Apoptosis BAY218 This compound BAY218->HK1 Inhibits

Caption: Signaling pathway showing this compound inhibition of Hypothetical Kinase 1 (HK1).

G cluster_workflow General Quality Control Workflow start Receive This compound Batch coa Review CoA (Purity, Identity) start->coa dissolve Dissolve in DMSO (10 mM Stock) coa->dissolve aliquot Aliquot & Store (-80°C) dissolve->aliquot confirm Optional: In-house LC-MS aliquot->confirm assay Perform Pilot Experiment (IC50) confirm->assay compare Compare IC50 to Reference Data assay->compare proceed Proceed with Experiments compare->proceed Pass fail Contact Support compare->fail Fail

Caption: Recommended workflow for handling and verifying new batches of this compound.

G cluster_troubleshooting Troubleshooting: No Biological Effect start No Effect Observed q1 Is HK1 Expressed in Your Model? start->q1 a1_no No: Choose a Different Model q1->a1_no No q2 Was Compound Handled Correctly? q1->q2 Yes a1_yes Yes a2_no No: Use Fresh Aliquot, Follow Protocol q2->a2_no No q3 Does Assay Control (e.g., Staurosporine) Work? q2->q3 Yes a2_yes Yes a3_yes Yes: Potentially Inactive Batch. Contact Support. q3->a3_yes Yes a3_no No: Troubleshoot Assay Protocol/ Reagents. q3->a3_no No

Caption: Decision tree for troubleshooting experiments where this compound shows no effect.

Experimental Protocols

Protocol 1: Western Blot for Phospho-TPA Inhibition

  • Cell Seeding: Plate 1x10^6 cells (e.g., HEK293-HK1) in a 6-well plate and allow them to adhere overnight.

  • Starvation: The next day, replace the medium with a serum-free medium and incubate for 4-6 hours.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with an appropriate growth factor to activate the HK1 pathway for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane, run on a 10% SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-TPA overnight at 4°C.

  • Detection: Wash and incubate with an HRP-conjugated secondary antibody. Visualize using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total TPA and a loading control (e.g., GAPDH) to ensure equal protein loading.

Validation & Comparative

A Comparative Guide to the Efficacy of BAY-218 and IDO Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment's ability to suppress the host immune system is a significant hurdle in cancer therapy. Two key pathways implicated in this immunosuppression are the Aryl Hydrocarbon Receptor (AhR) pathway and the Indoleamine 2,3-dioxygenase (IDO) pathway. This guide provides a detailed comparison of two therapeutic strategies targeting these pathways: BAY-218, a potent AhR inhibitor, and a class of small molecules known as IDO inhibitors. This comparison is based on available preclinical data, focusing on their mechanisms of action, in vitro potency, and in vivo efficacy in syngeneic mouse tumor models.

Mechanism of Action: Distinct but Converging Pathways

This compound and IDO inhibitors target different molecules within the same immunosuppressive axis. Tumors often overexpress enzymes like IDO1 and Tryptophan 2,3-dioxygenase (TDO2), which catabolize the essential amino acid tryptophan into kynurenine (B1673888) (KYN) and other metabolites.[1][2] This depletion of tryptophan and accumulation of kynurenine creates an immunosuppressive microenvironment.[2]

IDO inhibitors directly block the enzymatic activity of IDO1, preventing the conversion of tryptophan to kynurenine.[3] This action aims to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine, thereby reactivating effector T cells.[3]

This compound , on the other hand, is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[4] Kynurenine, a product of tryptophan metabolism, is a natural ligand for AhR.[2] By binding to and activating AhR in immune cells, kynurenine triggers downstream signaling that leads to immunosuppression.[1] this compound blocks this activation by preventing AhR nuclear translocation and subsequent gene expression, effectively cutting off the immunosuppressive signal downstream of IDO activity.[5] A key advantage of this approach is its potential to block AhR activation by various ligands, not just those produced by the IDO pathway.[6]

Signaling_Pathways cluster_IDO IDO Pathway cluster_AhR AhR Pathway Tryptophan Tryptophan IDO1/TDO2 IDO1/TDO2 Tryptophan->IDO1/TDO2 catabolized by Kynurenine Kynurenine IDO1/TDO2->Kynurenine produces AhR AhR Kynurenine->AhR activates Kynurenine->AhR IDO_Inhibitors IDO_Inhibitors IDO_Inhibitors->IDO1/TDO2 inhibit ARNT ARNT AhR->ARNT dimerizes with Nucleus Nucleus AhR->Nucleus translocates to DRE DRE ARNT->DRE binds to Gene_Expression Immunosuppressive Gene Expression DRE->Gene_Expression promotes BAY_218 BAY_218 BAY_218->AhR inhibits translocation

Caption: Signaling pathways targeted by IDO inhibitors and this compound.

Quantitative Data Presentation

The following tables summarize the in vitro potency and preclinical in vivo efficacy of this compound and representative IDO inhibitors.

Table 1: In Vitro Potency (IC50/EC50 Values)
CompoundTargetAssayCell LineIC50/EC50 (nM)Reference(s)
This compound AhRAHR AntagonismU87 Glioblastoma39.9[4][7]
Epacadostat (B560056) IDO1IDO1 Enzymatic Activity-71.8[8]
IDO1Cell-based IDO1 ActivityIFNγ-stimulated SKOV-317.63[9]
IDO1Cell-based IDO1 ActivityMouse IDO1-transfected HEK293/MSR52.4[8]
Navoximod IDO PathwayIDO Pathway Inhibition-75 (EC50)[10]
IDO PathwayIDO-induced T-cell suppressionHuman monocyte-derived DCs in MLR80 (ED50)[11]
Indoximod mTORC1 ReactivationTryptophan depletion-induced mTORC1 inhibition-~70[12]
BMS-986205 IDO1IDO1 Enzymatic Activity-~2[12]
Table 2: Preclinical In Vivo Efficacy in Syngeneic Mouse Tumor Models
CompoundTumor ModelEfficacy MetricResultReference(s)
This compound CT26 (Colon Carcinoma)Tumor GrowthReduced tumor growth[5]
B16-OVA (Melanoma)Tumor GrowthReduced tumor growth[5]
B16-OVA (Melanoma)Immune Cell InfiltrationIncreased CD8+ T cells and NK cells; Decreased GR1+ myeloid cells and CD206+ M2 macrophages[6]
Epacadostat CT26 (Colon Carcinoma)Kynurenine SuppressionSuppressed kynurenine in plasma, tumors, and lymph nodes[8]
B16F10 (Melanoma)Tumor GrowthDelayed tumor growth (in combination with gp100 vaccine)[13]
4T1 (Breast Cancer)Immune Cell InfiltrationIncreased intratumoral cDCs and CTLs/Treg ratio[14]
Navoximod B16 (Melanoma)Tumor GrowthReduced tumor size by ~95% (in combination with vaccine)[15]
EMT6 (Mammary Carcinoma)Immune Cell InfiltrationIncreased CD8+ T/Treg ratios[15]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Dioxin Response Element (DRE)-Luciferase Reporter Assay

This assay is used to quantify the activation of the AhR pathway.

DRE_Luciferase_Workflow Start Start Cell_Culture 1. Culture cells (e.g., HepG2) in 96-well plates Start->Cell_Culture Transfection 2. Transfect with DRE-luciferase reporter and Renilla control plasmids Cell_Culture->Transfection Treatment 3. Treat with test compounds (e.g., this compound) and/or AhR agonist (e.g., TCDD) Transfection->Treatment Incubation 4. Incubate for 24-48 hours Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Luciferase_Assay 6. Measure Firefly and Renilla luciferase activity Lysis->Luciferase_Assay Analysis 7. Normalize Firefly to Renilla activity and analyze data Luciferase_Assay->Analysis End End Analysis->End

Caption: Experimental workflow for the DRE-luciferase reporter assay.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect cells with a DRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the test compound (e.g., this compound) at various concentrations, with or without a known AhR agonist (e.g., TCDD), and vehicle controls.

  • Incubation: Incubate the cells for another 24-48 hours.

  • Lysis: Remove the medium and lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[16][17]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the agonist-only control.

IDO1 Enzyme Activity Assay

This assay measures the enzymatic conversion of tryptophan to N-formylkynurenine, which is then converted to kynurenine for detection.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, purified recombinant IDO1 enzyme, and the test inhibitor (e.g., Epacadostat) at various concentrations.

  • Substrate Addition: Initiate the reaction by adding L-tryptophan.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid.

  • Hydrolysis: Incubate the plate at 50-60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Color Development: Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 480 nm) using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of IDO1 activity inhibition for each inhibitor concentration compared to the vehicle control.

Syngeneic Mouse Tumor Model Efficacy Study (e.g., CT26 or B16-OVA)

This in vivo model assesses the anti-tumor efficacy of the test compounds in immunocompetent mice.

Tumor_Model_Workflow Start Start Tumor_Implantation 1. Subcutaneously implant CT26 or B16-OVA cells into syngeneic mice Start->Tumor_Implantation Tumor_Growth 2. Allow tumors to establish to a palpable size Tumor_Implantation->Tumor_Growth Randomization 3. Randomize mice into treatment groups Tumor_Growth->Randomization Treatment 4. Administer test compound (e.g., this compound or IDO inhibitor) or vehicle control Randomization->Treatment Monitoring 5. Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint 6. At study endpoint, sacrifice mice and excise tumors for analysis Monitoring->Endpoint Analysis 7. Analyze tumor weight, volume, and immune cell infiltration Endpoint->Analysis End End Analysis->End

Caption: Workflow for a syngeneic mouse tumor model efficacy study.

Protocol:

  • Cell Culture: Culture CT26 or B16-OVA tumor cells in appropriate media.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for B16-OVA).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound or an IDO inhibitor) and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume. A portion of the tumor can be processed for analysis of tumor-infiltrating lymphocytes by flow cytometry.[7][19]

Comparative Efficacy and Discussion

Both this compound and IDO inhibitors have demonstrated promising preclinical anti-tumor activity. IDO inhibitors, by preventing tryptophan catabolism, aim to directly reverse a key mechanism of tumor-induced immunosuppression.[3] The efficacy of some IDO inhibitors, such as epacadostat and navoximod, has been shown in various preclinical models, particularly in combination with other immunotherapies like checkpoint inhibitors.[10][15] However, the clinical development of several IDO1 inhibitors has faced challenges, with some late-stage trials failing to meet their primary endpoints, suggesting that targeting IDO1 alone may not be sufficient to overcome tumor-induced immune tolerance in all contexts.[10]

This compound, by targeting the downstream effector AhR, offers a potentially broader mechanism of action. It can block the immunosuppressive signals originating from kynurenine produced by both IDO1 and TDO2, as well as other potential AhR ligands within the tumor microenvironment.[1][6] Preclinical data indicate that this compound monotherapy can reduce tumor growth and favorably modulate the immune cell infiltrate in a manner comparable to checkpoint inhibitors.[6] Furthermore, in vitro studies have suggested that this compound can enhance T-cell cytokine production in situations where an IDO inhibitor did not, indicating its ability to block AhR activation by ligands outside of the IDO-kynurenine pathway.[6] A study directly comparing an AhR inhibitor (BAY 2416964) with the IDO1 inhibitor epacadostat in an in vitro co-culture system showed that the AhR inhibitor increased pro-inflammatory cytokine production, while epacadostat led to predominantly anti-inflammatory responses.[15] This suggests that targeting AhR may induce a more robust anti-tumor immune response.

Conclusion

Both this compound and IDO inhibitors represent valuable strategies for targeting the tryptophan catabolism pathway to overcome tumor-induced immunosuppression. IDO inhibitors offer a direct approach to prevent the production of immunosuppressive kynurenine. This compound, by targeting the downstream receptor AhR, provides a potentially more comprehensive blockade of this immunosuppressive axis. The choice between these strategies may depend on the specific tumor context, including the expression levels of IDO1, TDO2, and the presence of other AhR ligands in the tumor microenvironment. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these two promising approaches in various cancer types.

References

Unveiling the Potency of BAY-218: A Comparative Guide to Aryl Hydrocarbon Receptor (AhR) Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of BAY-218's performance against other Aryl Hydrocarbon Receptor (AhR) antagonists, supported by experimental data, detailed protocols, and pathway visualizations.

The Aryl Hydrocarbon Receptor (AhR) has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment. Its activation by endogenous ligands, such as the tryptophan metabolite kynurenine, can lead to immunosuppression and tumor immune evasion. Consequently, the development of potent and selective AhR antagonists is a promising avenue in immuno-oncology. This guide provides a detailed comparison of this compound, a novel AhR inhibitor, with other known antagonists, focusing on the validation of its effects on key AhR downstream targets.

Performance Comparison of AhR Antagonists

The efficacy of AhR antagonists is primarily determined by their ability to inhibit the transcriptional activity of the AhR. This is often quantified by measuring the half-maximal inhibitory concentration (IC50) in various cellular assays. The following tables summarize the available quantitative data for this compound and its alternatives.

It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, agonist concentrations, and assay formats. Data for BAY-2416964, a structurally similar compound also developed by Bayer, is included for a more comprehensive comparison.

Table 1: Inhibition of AhR-Mediated Reporter Gene Expression

CompoundCell LineAgonistIC50 (nM)Reference
This compound U87 glioblastomaKynurenic Acid39.9[1][2][3]
BAY-2416964U87 glioblastomaKynurenic Acid341[4]
CH-223191VariousTCDD30[4]
IK-175Human/Rodent cell linesVarious~35-150N/A

Table 2: Inhibition of CYP1A1 Expression/Activity

CompoundCell Line/SystemAgonistIC50 (nM)Reference
This compound U937 monocytesKynurenic Acid70.7*[1]
BAY-2416964U937 monocytesKynurenic Acid21[4]
BAY-2416964Mouse splenocytesKynurenic Acid18[4]
IK-175Human T cells-11[5]
CH-223191-FICZ1480[6][7]
GNF351HepG2-8.5[8]

Note: The reported IC50 of 70.7 µM for this compound's CYP1A1 inhibition in U937 cells appears to be a typographical error in the source and is likely in the nM range, consistent with its other potency values.

Table 3: Modulation of Downstream Cytokine Expression

CompoundCell TypeEffectIC50 (nM)Reference
This compound LPS-stimulated human monocytesReverses Kynurenic Acid-induced TNFα suppressionNot specified[1]
IK-175Human T cellsInhibits IL-22 expression30 (gene expression), 7 (protein)[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

AhR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AhR Ligand (e.g., Kynurenine) AhR_complex AhR-Hsp90-XAP2-p23 Ligand->AhR_complex binds AhR_active Activated AhR AhR_complex->AhR_active conformational change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT translocates & dimerizes with AhR_active->AhR_ARNT this compound blocks nuclear translocation BAY218 This compound BAY218->AhR_complex inhibits activation ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE binds to Target_Genes Target Gene Transcription (CYP1A1, AHRR, TIPARP, IL-22) XRE->Target_Genes initiates Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_readouts Downstream Target Analysis cluster_analysis Data Analysis start Seed Cells (e.g., U937, U87) treatment Treat with AhR Agonist (e.g., KA) +/- this compound or Alternative start->treatment incubation Incubate (4-24 hours) treatment->incubation luciferase Luciferase Reporter Assay (AhR Transcriptional Activity) incubation->luciferase qpcr qPCR (CYP1A1, AHRR mRNA) incubation->qpcr elisa ELISA / Cytokine Assay (TNF-α, IL-22 protein) incubation->elisa data_analysis Calculate IC50 values Compare potencies luciferase->data_analysis qpcr->data_analysis elisa->data_analysis

References

A Comparative Analysis of BAY-218 and Anitocabtagene Autoleucel: Two Distinct Immunotherapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of two innovative immunotherapies: BAY-218, a preclinical small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), and anitocabtagene autoleucel (anito-cel), a clinically advanced CAR T-cell therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant therapeutic contexts.

Section 1: Overview of this compound and Anitocabtagene Autoleucel

This compound is an investigational, orally available small molecule designed to inhibit the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in tumor-associated immunosuppression. By blocking AhR, this compound aims to restore anti-tumor immunity within the tumor microenvironment. In contrast, anitocabtagene autoleucel is an autologous CAR T-cell therapy that genetically modifies a patient's T-cells to express a chimeric antigen receptor (CAR) targeting the B-cell maturation antigen (BCMA), a protein highly expressed on multiple myeloma cells. This modification enables the engineered T-cells to recognize and eliminate cancerous plasma cells.

Section 2: Mechanism of Action and Signaling Pathways

This compound: Reversing Immune Suppression through AhR Inhibition

The tumor microenvironment often contains high levels of AhR ligands, such as kynurenine, which is produced from the metabolism of tryptophan by the enzyme IDO1. Activation of AhR in immune cells, including T-cells and dendritic cells, leads to a suppression of their anti-tumor functions. This compound acts by competitively binding to the AhR, preventing its activation by endogenous ligands. This blockade is hypothesized to restore the function of tumor-infiltrating immune cells, thereby promoting an anti-tumor immune response.

BAY218_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_cell Immune Cell (e.g., T-cell) Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine (AhR Ligand) IDO1->Kynurenine AhR_inactive Inactive AhR Kynurenine->AhR_inactive Activates AhR_active Active AhR Complex AhR_inactive->AhR_active Immune_Suppression Immune Suppression (e.g., reduced cytotoxicity) AhR_active->Immune_Suppression BAY218 This compound BAY218->AhR_inactive Inhibits Activation

Figure 1: Mechanism of Action of this compound.
Anitocabtagene Autoleucel: Targeted T-cell Killing of Myeloma Cells

Anitocabtagene autoleucel is a personalized cell therapy. T-cells are extracted from a patient, genetically engineered ex vivo to express a CAR that recognizes BCMA, and then infused back into the patient. The CAR is composed of an antigen-binding domain, a transmembrane domain, and intracellular co-stimulatory (4-1BB) and signaling (CD3-zeta) domains. Upon encountering a BCMA-expressing myeloma cell, the CAR T-cell becomes activated, leading to the targeted killing of the cancer cell.

Anitocel_Mechanism_of_Action cluster_interaction Cellular Interaction AnitoCel Anitocabtagene Autoleucel (CAR T-cell) MyelomaCell Multiple Myeloma Cell AnitoCel->MyelomaCell Binds via CAR to BCMA CAR CAR Activation CAR T-cell Activation (Proliferation, Cytokine Release) AnitoCel->Activation BCMA BCMA Killing Targeted Killing of Myeloma Cell Activation->Killing

Figure 2: Mechanism of Action of Anitocabtagene Autoleucel.

Section 3: Comparative Performance Data

The following tables summarize the available performance data for this compound and anitocabtagene autoleucel. It is important to note that the data for this compound is preclinical, while the data for anito-cel is from clinical trials in humans.

Preclinical Efficacy of this compound
ParameterFindingAnimal ModelReference
Monotherapy Efficacy Reduced tumor growthSyngeneic mouse tumor models (CT26 and B16-OVA)[1]
Combination Therapy Efficacy Enhanced therapeutic efficacy with an anti-PD-L1 antibodyCT26 mouse model[1]
Immunomodulatory Effects Increased frequency of tumor-infiltrating CD8+ T cells and NK cells; Decreased GR1+ myeloid cells and CD206+ M2 macrophagesB16-OVA mouse model[1]
Clinical Efficacy of Anitocabtagene Autoleucel in Relapsed/Refractory Multiple Myeloma (iMMagine-1 Trial)
ParameterAnitocabtagene Autoleucel
Overall Response Rate (ORR) 96%[2]
Stringent Complete Response (sCR) / Complete Response (CR) 74%[2]
Minimal Residual Disease (MRD) Negativity (≤10⁻⁵ sensitivity) 95% of evaluable patients[2]
Median Time to sCR/CR 3.2 months[2]
Progression-Free Survival (PFS) Rate at 12 months 82.1%[2]
Progression-Free Survival (PFS) Rate at 24 months 61.7%
Overall Survival (OS) Rate at 12 months 94%[2]
Overall Survival (OS) Rate at 24 months 83%[2]
Comparative Clinical Efficacy of BCMA-Targeting CAR T-cell Therapies
ParameterAnitocabtagene Autoleucel (iMMagine-1)Idecabtagene Vicleucel (KarMMa)Ciltacabtagene Autoleucel (CARTITUDE-1)AZD0120 (DURGA-1)
Target Antigen(s) BCMABCMABCMABCMA and CD19
Overall Response Rate (ORR) 96%[2]73%[3]97.9%[4]96%[5]
Stringent Complete Response (sCR) / Complete Response (CR) 74%[2]33% (CR or better)[6]82.5% (sCR)[6]78.3% (sCR/CR)[5]
Median Progression-Free Survival (PFS) Not Reached[2]8.6 months[3]34.9 months[7]Not Reached
Median Overall Survival (OS) Not Reached[2]Not ReachedNot Reached[7]Not Reached
Comparative Safety Profile of BCMA-Targeting CAR T-cell Therapies
Adverse Event (Any Grade)Anitocabtagene Autoleucel (iMMagine-1)Idecabtagene Vicleucel (KarMMa)Ciltacabtagene Autoleucel (CARTITUDE-1)AZD0120 (DURGA-1)
Cytokine Release Syndrome (CRS) 86% (Grade ≥3: <1%)[8]84% (Grade ≥3: 6%)[3]95% (Grade ≥3: 4%)62% (Grade ≥3: 0%)[5]
Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) 8% (Grade ≥3: 1%)[8]18% (Grade ≥3: 3%)[3]21% (Grade ≥3: 9%)0%[5]
Delayed Neurotoxicity/Parkinsonism 0%Not reported as a key featureReported in some cases[6]0%[5]

Section 4: Experimental Protocols

Representative In Vivo Efficacy Study Protocol for an AhR Inhibitor (e.g., this compound)

This protocol is a representative example based on standard methodologies for evaluating the in vivo anti-tumor efficacy of a small molecule immune modulator.

BAY218_Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints cell_culture 1. CT26 cell culture and preparation implantation 2. Subcutaneous implantation of CT26 cells into BALB/c mice cell_culture->implantation tumor_growth 3. Allow tumors to establish to a palpable size implantation->tumor_growth randomization 4. Randomize mice into treatment groups tumor_growth->randomization vehicle Group 1: Vehicle control (oral gavage) bay218 Group 2: this compound (oral gavage, daily) pdl1 Group 3: Anti-PD-L1 antibody (intraperitoneal injection) combo Group 4: this compound + Anti-PD-L1 antibody measurements 5. Monitor tumor volume and body weight regularly vehicle->measurements bay218->measurements pdl1->measurements combo->measurements endpoint 6. Euthanize mice at endpoint (e.g., tumor volume limit) measurements->endpoint analysis 7. Harvest tumors for immunological analysis (e.g., flow cytometry) endpoint->analysis

Figure 3: Experimental workflow for in vivo efficacy testing of this compound.

Detailed Methodology:

  • Cell Line and Animals: CT26 murine colon carcinoma cells are cultured under standard conditions. Female BALB/c mice, aged 6-8 weeks, are used for tumor implantation.

  • Tumor Implantation: Mice are subcutaneously injected with a suspension of CT26 cells in the right flank.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment arms. This compound is administered daily via oral gavage. The anti-PD-L1 antibody is administered intraperitoneally on a specified schedule.

  • Efficacy Assessment: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated. Animal body weight is also monitored as an indicator of toxicity.

  • Immunophenotyping: At the end of the study, tumors are excised, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, CD4, NK1.1, Gr1, CD206) for analysis by flow cytometry.

Clinical Trial Protocol for Anitocabtagene Autoleucel (Simplified from iMMagine-1)

This protocol outlines the key steps in the clinical application of anitocabtagene autoleucel.

Anitocel_Clinical_Workflow cluster_pretreatment Pre-treatment cluster_manufacturing Manufacturing cluster_treatment_phase Treatment cluster_followup Follow-up eligibility 1. Patient Eligibility Screening apheresis 2. Leukapheresis to collect patient's T-cells eligibility->apheresis engineering 3. Genetic modification of T-cells to express anti-BCMA CAR apheresis->engineering expansion 4. Ex vivo expansion of CAR T-cells engineering->expansion cryopreservation 5. Cryopreservation of anito-cel product expansion->cryopreservation lymphodepletion 6. Lymphodepleting chemotherapy (e.g., cyclophosphamide/fludarabine) cryopreservation->lymphodepletion infusion 7. Single infusion of anitocabtagene autoleucel lymphodepletion->infusion monitoring 8. Monitor for adverse events (CRS, ICANS) infusion->monitoring response_assessment 9. Assess treatment response (e.g., IMWG criteria, MRD) monitoring->response_assessment

Figure 4: Clinical workflow for anitocabtagene autoleucel therapy.

Detailed Methodology:

  • Patient Selection: Patients with relapsed/refractory multiple myeloma who have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody, are screened for eligibility.[9]

  • Leukapheresis and Manufacturing: The patient undergoes a leukapheresis procedure to collect peripheral blood mononuclear cells. These cells are then shipped to a manufacturing facility where T-cells are isolated, activated, and genetically modified using a lentiviral vector to express the anti-BCMA CAR. The resulting CAR T-cells are expanded to the target dose and cryopreserved.

  • Lymphodepleting Chemotherapy: Prior to infusion, the patient receives a lymphodepleting chemotherapy regimen to create a favorable environment for the infused CAR T-cells to expand and persist.[9]

  • Infusion and Monitoring: The cryopreserved anitocabtagene autoleucel product is thawed and infused into the patient. The patient is closely monitored for acute toxicities, particularly Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).

  • Response Assessment: Treatment response is evaluated at predefined time points using the International Myeloma Working Group (IMWG) criteria, and minimal residual disease (MRD) status is assessed in the bone marrow.

Section 5: Conclusion

This compound and anitocabtagene autoleucel represent two distinct and promising avenues in cancer immunotherapy. This compound, as a small molecule inhibitor of AhR, offers the potential for an oral, broadly applicable immunomodulatory agent that could be used in combination with other therapies across various solid tumors. Its development is currently in the preclinical stage.

Anitocabtagene autoleucel is a highly effective, personalized cell therapy that has demonstrated deep and durable responses in heavily pre-treated multiple myeloma patients. Its clinical data, particularly the high rates of complete response and MRD negativity, position it as a significant advancement in the treatment of this malignancy.

The comparative analysis highlights the different stages of development, mechanisms of action, and potential therapeutic applications of these two immunotherapies. Future research will further delineate the role of AhR inhibitors like this compound in the broader landscape of cancer treatment, while ongoing clinical trials will continue to refine the use of CAR T-cell therapies like anitocabtagene autoleucel for patients with hematologic malignancies.

References

Assessing the Specificity of BAY-218 for the Aryl Hydrocarbon Receptor (AhR): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AhR) has emerged as a critical target in drug discovery, particularly in the fields of oncology and immunology. Modulating AhR activity requires highly specific agents to avoid off-target effects. This guide provides a comprehensive comparison of BAY-218, a potent and selective AhR inhibitor, with other well-characterized AhR modulators. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows to aid researchers in their assessment.

Executive Summary

This compound is a small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR) that has demonstrated potent inhibition of both exogenous and endogenous ligand-induced AhR activity.[1][2] This guide compares the performance of this compound with the well-established AhR antagonist, CH-223191, and the potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The available data indicates that this compound is a highly potent AhR inhibitor with an IC50 in the nanomolar range. However, a comprehensive public profile of its selectivity against a broader range of molecular targets is not yet available, which is a critical consideration for its therapeutic development.

Data Presentation: Comparative Activity of AhR Modulators

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparisons of IC50 and EC50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: Potency of AhR Antagonists

CompoundAssay TypeCell LineIC50Reference
This compound AhR InhibitionU87 glioblastoma39.9 nM[3][4]
This compound CYP1A1 InhibitionU937 (human monocytic)70.7 µM[3]
CH-223191 TCDD-induced Luciferase ActivityHepG230 nMN/A

Table 2: Potency of AhR Agonist

CompoundAssay TypeCell LineEC50Reference
TCDD DRE-Luciferase ReporterHepG2~0.1 - 1 nM[5] (Estimated from multiple sources)

Note: The IC50 value for this compound in the CYP1A1 inhibition assay is significantly higher than in the direct AhR inhibition assay, suggesting that at higher concentrations, it may affect downstream components of the AhR pathway or have other off-target effects.

Specificity Profile of this compound

While this compound is described as a "selective" AhR inhibitor, publicly available data from broad off-target screening panels, such as kinome scans or receptor binding assays, is currently limited.[1][2] Such panels are crucial for identifying potential off-target interactions that could lead to unforeseen side effects. The process of in vitro safety pharmacology profiling is a standard part of drug development to assess for these potential adverse effects early on.[4][6][7][8]

In contrast, the antagonist CH-223191 has been reported to be specific for AhR, showing no affinity for the estrogen receptor.

Table 3: Specificity Profile

CompoundTarget AssaysResultsReference
This compound Information not publicly availableInformation not publicly availableN/A
CH-223191 Estrogen Receptor BindingNo affinity

Further investigation into the broader pharmacological profile of this compound is necessary to fully assess its specificity and potential for off-target effects.

Mandatory Visualizations

To facilitate a deeper understanding of the experimental context and the mechanisms involved, the following diagrams have been generated using Graphviz.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AhR Complex Inactive AhR Complex Ligand->AhR Complex Binding AhR AhR Hsp90 Hsp90 XAP2 XAP2 p23 p23 Activated AhR Activated AhR AhR Complex->Activated AhR Conformational Change & Dissociation ARNT ARNT Activated AhR->ARNT Dimerization AhR/ARNT AhR/ARNT Heterodimer DRE Dioxin Response Element (DRE) AhR/ARNT->DRE Binding Target Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target Genes

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

DRE_Luciferase_Assay Cells Cells plated in 96-well plate Transfection Transfect with DRE-luciferase reporter plasmid Cells->Transfection Treatment Treat with AhR modulators (this compound, CH-223191, TCDD) Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Substrate Add luciferase substrate Lysis->Substrate Detection Measure luminescence Substrate->Detection

Caption: Experimental workflow for a DRE-luciferase reporter assay.

Logical_Comparison cluster_antagonists AhR Antagonists BAY218 This compound Potency Potency BAY218->Potency High Specificity Specificity BAY218->Specificity Reported as 'Selective' (Data Limited) CH223191 CH-223191 CH223191->Potency High CH223191->Specificity High (vs. ER) TCDD TCDD TCDD->Potency Very High (Agonist)

Caption: Logical relationship for comparing AhR modulators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize AhR modulators.

Dioxin Response Element (DRE) Luciferase Reporter Gene Assay

This assay is a common method to screen for and characterize AhR agonists and antagonists.

a. Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple Dioxin Response Elements (DREs). Activation of the AhR pathway leads to the binding of the AhR/ARNT heterodimer to the DREs, driving the expression of luciferase. The resulting light emission upon addition of a substrate is proportional to the level of AhR activation.

b. Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HepG2) in appropriate media.

    • Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Co-transfect the cells with a DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions. The control plasmid is used to normalize for transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (this compound, CH-223191) at various concentrations.

    • For antagonist testing, co-treat with a known AhR agonist like TCDD (e.g., at its EC50 concentration).

    • Include appropriate vehicle controls (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • For agonists, calculate the fold induction relative to the vehicle control and determine the EC50 value.

    • For antagonists, calculate the percentage of inhibition of the agonist-induced activity and determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for CYP1A1 Expression

This assay measures the expression of a key AhR target gene, Cytochrome P450 1A1 (CYP1A1), as a downstream marker of AhR activation.

a. Principle: The mRNA levels of CYP1A1 are quantified using reverse transcription followed by real-time polymerase chain reaction (RT-qPCR). An increase in CYP1A1 mRNA indicates AhR activation, while a decrease in agonist-induced CYP1A1 mRNA suggests AhR antagonism.

b. Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., primary hepatocytes, HepG2) in 6- or 12-well plates.

    • Treat cells with test compounds (agonists or antagonists in the presence of an agonist) for a specified time (e.g., 6-24 hours).

  • RNA Isolation:

    • Wash cells with PBS and lyse them.

    • Isolate total RNA using a commercially available RNA isolation kit, following the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Perform qPCR using a real-time PCR system with primers and a probe specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene.

    • Calculate the relative expression of CYP1A1 using the ΔΔCt method.

Immunofluorescence Assay for AhR Nuclear Translocation

This assay visualizes the movement of AhR from the cytoplasm to the nucleus upon ligand binding.

a. Principle: Cells are treated with AhR modulators, and the subcellular localization of AhR is detected using a specific primary antibody against AhR and a fluorescently labeled secondary antibody. The translocation of AhR to the nucleus is observed using fluorescence microscopy.

b. Detailed Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with test compounds for a short period (e.g., 30-90 minutes).[7]

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., PBS with 5% bovine serum albumin) for 1 hour.

    • Incubate the cells with a primary antibody against AhR overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the AhR (green) and nuclear (blue) staining.

    • Analyze the images to determine the extent of AhR nuclear translocation.

Conclusion

This compound is a potent inhibitor of the Aryl Hydrocarbon Receptor, with activity in the nanomolar range, comparable to the established antagonist CH-223191. While its on-target potency is well-documented, a comprehensive assessment of its specificity is hampered by the lack of publicly available off-target screening data. For a thorough evaluation of its therapeutic potential and safety profile, further studies investigating the broader pharmacological activity of this compound are essential. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the specific properties of this and other AhR modulators.

References

Performance Showdown: BAY-218 Versus Novel AhR Antagonists in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of BAY-218 in comparison to emerging Aryl Hydrocarbon Receptor (AhR) antagonists, BAY 2416964 and IK-175, reveals a competitive landscape in the quest for potent and selective inhibitors of this critical immuno-oncology target. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comparative overview of their performance, supported by experimental details.

The Aryl Hydrocarbon Receptor (AhR) has emerged as a pivotal regulator of immune responses within the tumor microenvironment. Its activation by ligands such as kynurenine, a metabolite of tryptophan, leads to immunosuppression and tumor progression. Consequently, the development of potent AhR antagonists is a highly pursued strategy in cancer immunotherapy. This report details the performance of this compound and contrasts it with two other novel antagonists, BAY 2416964 and IK-175, based on publicly available preclinical data.

In Vitro Potency: A Comparative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound, BAY 2416964, and IK-175 across various in vitro assays. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental conditions should be considered when interpreting these values.

CompoundAssay TypeCell LineIC50 (nM)
This compound AhR InhibitionU87 glioblastoma39.9[1]
BAY 2416964 Cell-free AhR AssayN/A341[2][3]
CYP1A1 ExpressionU937 (human monocytic)4.3[2][3]
AhR Activation (human cellular assay)Not specified22[4]
AhR Activation (mouse cellular assay)Not specified15[4]
IK-175 DRE-Luciferase ReporterHepG291[5]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approaches used to evaluate these antagonists, the following diagrams are provided.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex SRC SRC SRC->AhR_complex XAP2 XAP2 XAP2->AhR_complex p23 p23 p23->AhR_complex AhR_ARNT Active AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation Ligand Ligand (e.g., Kynurenine) Ligand->AhR_complex Binds to AhR ARNT ARNT ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-10) DRE->Target_Genes Promotes Antagonist AhR Antagonist (e.g., this compound) Antagonist->AhR_complex Inhibits Ligand Binding & Translocation Luciferase_Reporter_Assay_Workflow start Seed cells with DRE-luciferase reporter treat Treat with AhR agonist +/- Antagonist (e.g., IK-175) start->treat incubate Incubate for a defined period treat->incubate lyse Lyse cells and add luciferin substrate incubate->lyse measure Measure luminescence lyse->measure analyze Calculate % inhibition and determine IC50 measure->analyze

References

BAY-218: A Comparative Analysis of a Selective Aryl Hydrocarbon Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), a key transcription factor involved in regulating immune responses, cellular proliferation, and differentiation. This guide provides a comparative analysis of this compound, focusing on its known signaling pathway interactions and the experimental methodologies used to characterize its activity. While extensive cross-reactivity data against a broad panel of other signaling pathways is not publicly available, this document outlines the established on-target effects and the standard experimental protocols for assessing inhibitor selectivity.

On-Target Activity of this compound

This compound has been shown to be a potent antagonist of the AhR signaling pathway. Its primary mechanism of action involves the inhibition of AhR nuclear translocation and the subsequent expression of dioxin response element (DRE)-luciferase reporter genes.[1]

TargetAssay TypeCell LineIC50
Aryl Hydrocarbon Receptor (AhR)DRE-Luciferase Reporter AssayU87 glioblastoma39.9 nM
CYP1A1 InhibitionCellular AssayU937 (human monocytic)70.7 nM

Note on CYP1A1 Inhibition: The inhibition of Cytochrome P450 1A1 (CYP1A1) is a well-established downstream consequence of AhR antagonism. Therefore, the activity of this compound against CYP1A1 is considered an on-target effect.

Cross-Reactivity with Other Signaling Pathways

A comprehensive screening of this compound against a broad panel of kinases or other signaling proteins (e.g., a kinome scan) has not been made publicly available. The development of this compound involved a high-throughput screening of a large compound library, with a focus on optimizing for a favorable pharmacokinetic and CYP450 interaction profile, suggesting that selectivity was a key consideration during its development. However, without published data from broad-panel screens, a quantitative comparison of this compound's cross-reactivity with other signaling pathways cannot be provided at this time.

For researchers seeking to evaluate the selectivity of a compound like this compound, a standard approach is to perform a kinase selectivity profiling assay.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of this compound and the experimental approaches for its characterization, the following diagrams are provided.

BAY218_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Endogenous/ Exogenous Ligand AhR_complex AhR Complex Ligand->AhR_complex binds AhR AhR AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT translocates & dimerizes with HSP90 HSP90 AhR_complex->AhR dissociates BAY218 This compound BAY218->AhR inhibits translocation ARNT ARNT DRE DRE AhR_ARNT->DRE binds to Gene_expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_expression initiates

Figure 1: this compound Mechanism of Action in the AhR Signaling Pathway.

DRE_Luciferase_Assay_Workflow start Start cell_culture Culture cells and seed in 96-well plates start->cell_culture transfection Transfect cells with DRE-luciferase reporter plasmid cell_culture->transfection treatment Treat cells with this compound and AhR agonist transfection->treatment incubation Incubate for a defined period (e.g., 24-48 hours) treatment->incubation lysis Lyse cells incubation->lysis luciferase_assay Add luciferase substrate and measure luminescence lysis->luciferase_assay data_analysis Analyze data and determine IC50 luciferase_assay->data_analysis end End data_analysis->end Kinase_Selectivity_Workflow start Start compound_prep Prepare serial dilutions of this compound start->compound_prep assay_reaction Incubate this compound with each kinase, substrate, and ATP compound_prep->assay_reaction kinase_panel Prepare kinase panel (e.g., 96-well format) kinase_panel->assay_reaction detection Add detection reagent and measure kinase activity assay_reaction->detection data_analysis Calculate percent inhibition and determine IC50 values detection->data_analysis end End data_analysis->end

References

Unlocking Anti-Tumor Immunity: A Comparative Guide to BAY-218, a Potent Aryl Hydrocarbon Receptor (AHR) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment presents a significant barrier to effective cancer therapy, often fostering immunosuppression that allows cancer cells to evade immune destruction. A key player in this process is the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that, when activated in tumor and immune cells, can promote tumor growth and suppress anti-tumor immunity. BAY-218 is a potent and selective small-molecule inhibitor of AHR, offering a promising new modality to counteract this immunosuppression and enhance the efficacy of cancer immunotherapies.

This guide provides a comparative analysis of this compound's mechanism and performance, supported by experimental data, to aid researchers in evaluating its potential for their specific cancer models.

Mechanism of Action: Reversing Immune Suppression

This compound functions as a direct antagonist of the AHR. In the tumor microenvironment, the tryptophan metabolite kynurenine (B1673888), produced by the enzyme IDO1, is a key endogenous ligand for AHR. Activation of AHR in immune cells, such as dendritic cells and T cells, leads to a tolerogenic state, characterized by the promotion of regulatory T cells (Tregs) and suppression of effector T cell function. In tumor cells, AHR activation can upregulate the expression of immune checkpoint proteins like PD-L1, further contributing to immune evasion.[1][2]

This compound competitively binds to the AHR, preventing its nuclear translocation and subsequent activation of target gene expression.[1] This blockade reverses the immunosuppressive effects of AHR signaling, leading to:

  • Restoration of T-cell function: By inhibiting AHR, this compound can rescue the production of pro-inflammatory cytokines like TNFα from suppressed immune cells.[1]

  • Enhanced anti-tumoral immune responses: In preclinical models, this compound has been shown to reduce tumor growth and enhance the efficacy of anti-PD-L1 antibodies.[1]

Performance Data: A Comparative Overview

While direct head-to-head studies of this compound against other AHR inhibitors across a wide panel of cancer cell lines are limited in the public domain, we can compile available data to provide a comparative perspective.

Table 1: In Vitro Potency of AHR Antagonists

CompoundTargetCell LineIC50Reference
This compound AHRU87 Glioblastoma39.9 nM--INVALID-LINK--
CH-223191AHRGuinea Pig Intestinal Adenocarcinoma (G16L1.1c8)1.1 µM[3]
CH-223191AHRMouse Hepatoma (H1L1.1c2)1.5 µM[3]
CH-223191AHRRat Hepatoma (H4L1.1c4)3.1 µM[3]
CH-223191AHRHuman Hepatoma (HG2L6.1c3)0.2 µM[3]
HP163AHRNot SpecifiedNot Specified[4]

Table 2: In Vivo Efficacy of this compound

Cancer ModelTreatmentOutcomeReference
CT26 Colon Carcinoma (Syngeneic Mouse Model)This compoundReduced tumor growth[1]
CT26 Colon Carcinoma (Syngeneic Mouse Model)This compound + anti-PD-L1 antibodyEnhanced therapeutic efficacy compared to either agent alone[1]
B16-OVA Melanoma (Syngeneic Mouse Model)This compoundReduced tumor growth[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

AHR_Signaling_Pathway AHR Signaling Pathway in the Tumor Microenvironment cluster_tumor_cell Tumor Cell cluster_t_cell T Cell cluster_intervention Therapeutic Intervention Tumor_Cell Tryptophan IDO1 IDO1 Tumor_Cell->IDO1 Metabolism Kynurenine Kynurenine IDO1->Kynurenine AHR_inactive_tumor AHR (inactive) Kynurenine->AHR_inactive_tumor Ligand Binding AHR_active_tumor AHR (active) + ARNT AHR_inactive_tumor->AHR_active_tumor Nuclear Translocation PDL1 PD-L1 Expression AHR_active_tumor->PDL1 Upregulation PD1 PD-1 PDL1->PD1 Binding T_Cell T Cell Receptor T_Cell_Inhibition T Cell Inhibition (Exhaustion) PD1->T_Cell_Inhibition BAY218 This compound BAY218->AHR_inactive_tumor Inhibition

Caption: AHR signaling promotes tumor immunosuppression.

Experimental_Workflow Experimental Workflow for Validating this compound's Mechanism cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., U87, CT26, B16) Treatment_vitro Treat with this compound +/- AHR ligands (e.g., Kynurenine) Cell_Lines->Treatment_vitro DRE_Assay DRE Luciferase Reporter Assay Treatment_vitro->DRE_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_vitro->Viability_Assay Cytokine_Assay Cytokine Production Assay (e.g., ELISA for TNFα) Treatment_vitro->Cytokine_Assay Mice Syngeneic Mouse Models (e.g., BALB/c for CT26) Tumor_Implantation Tumor Cell Implantation Mice->Tumor_Implantation Treatment_vivo Treat with this compound +/- anti-PD-L1 Tumor_Implantation->Treatment_vivo Tumor_Measurement Tumor Growth Measurement Treatment_vivo->Tumor_Measurement Immune_Profiling Immune Cell Profiling of Tumor Microenvironment Treatment_vivo->Immune_Profiling

Caption: Workflow for this compound validation.

Experimental Protocols

DRE Luciferase Reporter Assay

This assay is used to quantify the activation of the AHR signaling pathway.

  • Cell Culture and Transfection:

    • Plate cancer cells (e.g., HepG2) in a 24-well plate.

    • Co-transfect cells with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.[5][6][7][8][9]

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing this compound at various concentrations.

    • Incubate for 1 hour, then add an AHR agonist (e.g., kynurenine or TCDD).

    • Incubate for another 4-24 hours.

  • Lysis and Luminescence Measurement:

    • Wash cells with PBS and lyse them using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.[5][6][7][8][9]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of AHR activation by this compound compared to the agonist-only control.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][10][11][12]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.

  • Treatment:

    • After 24 hours, treat the cells with various concentrations of this compound and/or other comparator compounds. Include a vehicle-only control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Syngeneic Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.[13][14][15]

  • Animal Model:

    • Use immunocompetent mice, such as BALB/c for CT26 colon cancer cells or C57BL/6 for B16-OVA melanoma cells.

  • Tumor Cell Implantation:

    • Inject a suspension of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mice.[13][14]

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, anti-PD-L1 antibody, combination of this compound and anti-PD-L1).

    • Administer treatments according to a predetermined schedule (e.g., oral gavage for this compound, intraperitoneal injection for the antibody).

  • Tumor Measurement:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors.

    • Analyze tumor growth inhibition between the different treatment groups.

    • Tumors can be further processed for immune cell profiling by flow cytometry or immunohistochemistry.

Conclusion

This compound represents a promising therapeutic agent that targets the AHR to overcome tumor-induced immunosuppression. Its ability to restore anti-tumor immune responses, both as a monotherapy and in combination with immune checkpoint inhibitors, warrants further investigation in a broad range of cancer types. The experimental protocols and comparative data provided in this guide offer a foundation for researchers to design and execute studies to further validate the mechanism and therapeutic potential of this compound.

References

A Comparative Guide to BAY-218 and First-Generation AhR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AhR) has emerged as a critical therapeutic target in oncology and immunology. Its role in mediating immunosuppression within the tumor microenvironment has spurred the development of inhibitors to block its activity. This guide provides a detailed comparison of BAY-218, a novel AhR inhibitor, with first-generation AhR inhibitors, focusing on their performance, mechanisms of action, and supporting experimental data.

Introduction to AhR Inhibition

The AhR is a ligand-activated transcription factor that, upon binding to its ligands, translocates to the nucleus and regulates the expression of a wide array of genes. In the context of cancer, the activation of AhR by tumor-derived metabolites, such as kynurenine, can lead to the suppression of anti-tumor immune responses. The development of AhR inhibitors aims to counteract this immunosuppressive effect and restore immune surveillance.

First-generation AhR inhibitors, such as CH-223191 and GNF351, have been instrumental in validating the therapeutic potential of targeting AhR. However, these compounds have limitations that have prompted the development of next-generation inhibitors like this compound, which are designed for improved potency, selectivity, and pharmacokinetic properties.

Performance Comparison: this compound vs. First-Generation Inhibitors

The following tables summarize the quantitative data available for this compound and the first-generation AhR inhibitors CH-223191 and GNF351. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons in the same experimental settings are limited.

Table 1: In Vitro Potency of AhR Inhibitors

CompoundAssay TypeCell LineAgonistIC50 (nM)Reference
This compound DRE-Luciferase ReporterU87 GlioblastomaEndogenous ligands39.9[1][2]
CH-223191 DRE-Luciferase Reporter-TCDD30[3]
GNF351 Photoaffinity Ligand Binding--62[4][5]

Table 2: Chemical and Pharmacokinetic Properties

PropertyThis compoundCH-223191GNF351
Chemical Structure 1,3-diaryl-pyrazin-6-one-5-carboxylic amide derivative2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amideN-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine
Known Limitations Data on limitations is not extensively published.Ligand-selective antagonism (more effective against HAHs than PAHs).[6][7]Poor oral bioavailability and rapid metabolism, limiting systemic in vivo effects.[8]

Mechanism of Action

All three inhibitors act as competitive antagonists of the AhR. They bind to the ligand-binding pocket of the receptor, preventing the binding of endogenous and exogenous agonists. This inhibition blocks the subsequent conformational changes required for AhR's nuclear translocation and dimerization with the AhR Nuclear Translocator (ARNT), ultimately preventing the transcription of target genes.

Diagram 1: Canonical AhR Signaling Pathway and Inhibitor Action

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Hsp90 Hsp90 AhR->Hsp90 XAP2 XAP2 AhR->XAP2 p23 p23 AhR->p23 AhR_n AhR AhR->AhR_n Translocation Ligand Ligand (e.g., Kynurenine) Ligand->AhR Binds Inhibitor AhR Inhibitor (this compound, CH-223191, GNF351) Inhibitor->AhR Blocks Binding ARNT ARNT AhR_n->ARNT Dimerizes DRE DRE AhR_n->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, Immunosuppressive factors) ARNT->DRE Binds DRE->Target_Genes Activates

Caption: Canonical AhR signaling pathway and the mechanism of action of AhR inhibitors.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize AhR inhibitors.

Dioxin Response Element (DRE) Luciferase Reporter Assay

This assay is a common method to screen for and characterize AhR agonists and antagonists.

Objective: To determine the IC50 value of an AhR inhibitor.

Materials:

  • Hepatoma cell line (e.g., HepG2) stably transfected with a DRE-luciferase reporter plasmid.

  • Test inhibitor (e.g., this compound).

  • AhR agonist (e.g., TCDD or a relevant endogenous ligand).

  • Cell culture medium and reagents.

  • Luciferase assay system.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the DRE-luciferase reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor. Pre-incubate the cells with the inhibitor for a specified time (e.g., 1 hour).

  • Agonist Stimulation: Add a known concentration of the AhR agonist to the wells (except for the negative control) and incubate for a further period (e.g., 4-24 hours).

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a lysis buffer.

  • Luminometry: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.

Diagram 2: Experimental Workflow for AhR Inhibitor Screening

Experimental_Workflow cluster_workflow DRE-Luciferase Reporter Assay Workflow start Start seed_cells Seed DRE-Luciferase Reporter Cells start->seed_cells add_inhibitor Add Serial Dilutions of Test Inhibitor seed_cells->add_inhibitor add_agonist Add AhR Agonist add_inhibitor->add_agonist incubate Incubate add_agonist->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luminescence Measure Luminescence lyse_cells->measure_luminescence analyze_data Analyze Data (Calculate IC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for screening AhR antagonists.

Discussion and Future Directions

This compound represents a significant advancement in the development of AhR inhibitors. Based on the available in vitro data, it demonstrates potent inhibition of the AhR signaling pathway. Its development as a 1,3-diaryl-pyrazin-6-one-5-carboxylic amide derivative suggests a distinct chemical scaffold compared to the first-generation inhibitors CH-223191 and GNF351.[9]

The limitations of first-generation inhibitors, such as the ligand-selective antagonism of CH-223191 and the poor pharmacokinetic profile of GNF351, highlight the need for novel compounds like this compound with potentially improved properties for clinical development.[6][7][8] Specifically, an ideal AhR inhibitor should be potent against a broad range of endogenous AhR ligands found in the tumor microenvironment and possess favorable drug-like properties, including oral bioavailability and metabolic stability.

Further head-to-head preclinical studies are warranted to directly compare the efficacy, selectivity, and pharmacokinetic profiles of this compound with first-generation inhibitors under identical experimental conditions. Such studies will be crucial in definitively establishing the superiority of this compound and guiding its clinical development for the treatment of cancer and other immune-mediated diseases. The promising preclinical data for this compound, including its ability to enhance anti-tumor immune responses in vivo, positions it as a strong candidate for further investigation.[10]

References

Unveiling the Synergistic Potential of BAY-218 in Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the promising synergistic effects of BAY-218, a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), when combined with the chemotherapy agent gemcitabine (B846), particularly in pancreatic cancer models. This guide provides an objective comparison of this compound's performance in combination therapy, supported by available experimental data, and outlines detailed methodologies for key experiments. While robust evidence supports the synergy of this compound with gemcitabine, its synergistic potential with other common chemotherapy agents such as doxorubicin, cisplatin, and paclitaxel (B517696) remains an area for future investigation.

Abstract

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has emerged as a key regulator of tumor progression and immune evasion. This compound is a novel, potent, and selective small-molecule inhibitor of AhR. This guide explores the synergistic effects of this compound with conventional chemotherapy agents. Notably, preclinical studies have demonstrated a significant synergistic interaction between this compound and gemcitabine in pancreatic cancer cells. This synergy is attributed to the modulation of the AHR-ELAVL1-DCK signaling pathway, leading to enhanced efficacy of gemcitabine. This document summarizes the quantitative data from these studies, provides detailed experimental protocols for the key assays performed, and visually represents the involved signaling pathways and experimental workflows using Graphviz diagrams. Currently, there is a lack of published preclinical or clinical data on the synergistic effects of this compound with doxorubicin, cisplatin, or paclitaxel.

I. Comparative Performance of this compound in Combination Therapy

A. Synergistic Effects with Gemcitabine in Pancreatic Cancer

A pivotal study investigating the combination of an AhR inhibitor, this compound (referred to as "BAY"), with gemcitabine in pancreatic cancer cell lines (BxPC-3 and Su.86.86) has provided compelling evidence of synergistic anti-tumor activity.[1] The inhibition of AhR by this compound was shown to significantly enhance the efficacy of gemcitabine.

Key Findings:

  • Increased Efficacy: Inhibition of AhR activity with this compound increased gemcitabine's effectiveness in colony formation assays by 30-41%.[1]

  • Synergistic Interaction: The combination of this compound and gemcitabine demonstrated a synergistic effect, as determined by combination index calculations.[1]

  • Modulation of Key Proteins: The study revealed that AhR modulation influences the localization of the RNA-binding protein ELAVL1 and the expression of deoxycytidine kinase (DCK), an enzyme crucial for the activation of gemcitabine.[1]

Combination Therapy Cancer Model Observed Synergistic Effect Quantitative Data Reference
This compound + GemcitabinePancreatic Cancer Cells (BxPC-3, Su.86.86)Increased efficacy of gemcitabine30-41% increase in gemcitabine effectiveness in colony formation assays[1]
B. Potential Synergistic Effects with Other Chemotherapy Agents

While the synergistic effects of this compound with gemcitabine are supported by experimental data, there is currently no published preclinical or clinical evidence detailing its synergistic interactions with other widely used chemotherapy agents such as doxorubicin, cisplatin, and paclitaxel. However, the known mechanisms of action of these agents and the role of the AhR pathway in cancer cell survival and drug resistance suggest that combination therapies with this compound could be a promising area of future research.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA synthesis and cell death.

  • Paclitaxel: A taxane (B156437) that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and apoptosis.

Further investigation is warranted to explore the potential of this compound to enhance the efficacy of these and other chemotherapy drugs.

II. Signaling Pathways and Experimental Workflows

A. Proposed Signaling Pathway for this compound and Gemcitabine Synergy

The synergistic effect of this compound and gemcitabine in pancreatic cancer cells is proposed to be mediated through the AHR-ELAVL1-DCK pathway. In this pathway, the inhibition of AHR by this compound leads to changes in the cellular localization of ELAVL1, which in turn affects the expression of DCK, the key enzyme for gemcitabine activation.

Synergy_Pathway cluster_cell Pancreatic Cancer Cell BAY218 This compound AhR AhR BAY218->AhR inhibits ELAVL1_nucleus ELAVL1 (Nucleus) AhR->ELAVL1_nucleus sequesters ELAVL1_cytoplasm ELAVL1 (Cytoplasm) ELAVL1_nucleus->ELAVL1_cytoplasm translocation DCK_mRNA DCK mRNA ELAVL1_cytoplasm->DCK_mRNA stabilizes DCK_protein DCK Protein DCK_mRNA->DCK_protein translation Gemcitabine_active Gemcitabine (active metabolite) DCK_protein->Gemcitabine_active activates Gemcitabine_inactive Gemcitabine (inactive) Gemcitabine_inactive->Gemcitabine_active Apoptosis Apoptosis Gemcitabine_active->Apoptosis induces

Caption: Proposed AHR-ELAVL1-DCK signaling pathway for this compound and gemcitabine synergy.

B. Experimental Workflow for Assessing Synergy

The following diagram illustrates a typical experimental workflow to assess the synergistic effects of this compound and a chemotherapy agent.

Experimental_Workflow cluster_workflow Synergy Assessment Workflow start Start: Cancer Cell Culture treatment Treat cells with: - this compound alone - Chemotherapy agent alone - Combination of both start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability clonogenic Clonogenic Assay treatment->clonogenic protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis mrna_analysis mRNA Expression Analysis (qRT-PCR) treatment->mrna_analysis localization Protein Localization (Immunofluorescence) treatment->localization ci_calc Calculate Combination Index (CI) viability->ci_calc clonogenic->ci_calc end End: Determine Synergy and Mechanism ci_calc->end protein_analysis->end mrna_analysis->end localization->end

Caption: A representative experimental workflow for evaluating drug synergy.

III. Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the synergistic effects of this compound with chemotherapy agents. These protocols are based on standard laboratory procedures.

A. Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound, a chemotherapy agent, and their combination on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Chemotherapy agent (e.g., Gemcitabine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio.

  • Remove the culture medium and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

B. Clonogenic Assay

Objective: To assess the long-term proliferative capacity of cancer cells after treatment with this compound, a chemotherapy agent, and their combination.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Chemotherapy agent

  • Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

  • Treat cells with the drugs as described in the cell viability assay for a specified duration (e.g., 24 hours).

  • After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates.

  • Incubate the plates for 10-14 days at 37°C in a humidified CO2 incubator, allowing colonies to form.

  • Wash the plates with PBS and fix the colonies with methanol (B129727) for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing ≥50 cells) in each well.

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

C. Western Blot Analysis

Objective: To determine the expression levels of specific proteins (e.g., AHR, ELAVL1, DCK) in response to treatment.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific for target proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

D. Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of target genes (e.g., AHR, ELAVL1, DCK).

Materials:

  • Treated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target and reference genes

  • SYBR Green or TaqMan master mix

  • Real-time PCR system

Procedure:

  • Extract total RNA from the treated cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using specific primers for the target genes and a reference gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

E. Immunofluorescence

Objective: To visualize the subcellular localization of proteins (e.g., ELAVL1).

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (specific for the target protein)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the desired drugs.

  • Fix the cells with fixation solution.

  • Permeabilize the cells with permeabilization solution.

  • Block non-specific binding with blocking solution.

  • Incubate with the primary antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope.

F. Combination Index (CI) Calculation

Objective: To quantitatively determine the nature of the interaction between this compound and a chemotherapy agent (synergism, additivity, or antagonism).

Method: The Chou-Talalay method is a widely accepted method for this analysis. The Combination Index (CI) is calculated based on the dose-effect data of the individual drugs and their combination.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The calculation is typically performed using specialized software (e.g., CompuSyn).

IV. Conclusion

The available preclinical data strongly support a synergistic interaction between the AhR inhibitor this compound and the chemotherapy agent gemcitabine in pancreatic cancer models. This synergy appears to be mediated through the AHR-ELAVL1-DCK signaling pathway. The detailed experimental protocols provided in this guide offer a framework for further research into the synergistic potential of this compound. While the combination of this compound with other chemotherapy agents like doxorubicin, cisplatin, and paclitaxel is a promising area for future investigation, there is currently no direct experimental evidence to support these specific combinations. Further studies are crucial to fully elucidate the therapeutic potential of this compound as a synergistic partner in a broader range of cancer chemotherapy regimens.

References

Safety Operating Guide

Proper Disposal of BAY-218: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for BAY-218, a potent Aryl Hydrocarbon Receptor (AHR) antagonist.

As a halogenated organic compound, this compound requires specific disposal protocols to mitigate potential hazards. Adherence to these procedures is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Step-by-Step Disposal Procedures for this compound

The following steps outline the recommended procedure for the disposal of this compound. This process should be carried out in accordance with your institution's specific hazardous waste management policies.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation: It is critical to segregate chemical waste to prevent dangerous reactions.[1][2] this compound waste should be classified as halogenated organic waste.[2][3][4][5] Do not mix it with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[2][3][4]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, contaminated gloves), in a designated, properly labeled, and leak-proof container.[1]

    • The container should be made of a material compatible with halogenated organic compounds.

    • The container must be clearly labeled as "Hazardous Waste," and the contents, including "this compound" and "Halogenated Organic Waste," must be explicitly identified.[3]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container tightly sealed when not in use to prevent the release of vapors.[1][3]

    • Ensure the storage area is well-ventilated.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup.

    • Do not dispose of this compound down the drain or in regular trash.[6] Improper disposal is illegal and poses a significant environmental risk.

Data Presentation: Chemical Waste Segregation

Proper segregation of laboratory waste is a cornerstone of safe chemical handling. The following table provides a simplified guide for the segregation of common laboratory chemical waste streams.

Waste CategoryDescriptionExamplesDisposal Container
Halogenated Organic Waste Organic compounds containing halogens (F, Cl, Br, I).This compound, Chloroform, DichloromethaneDesignated container for halogenated organic waste.
Non-Halogenated Organic Waste Organic compounds without halogens.Acetone, Ethanol, HexaneDesignated container for non-halogenated organic waste.
Aqueous Waste (Acids) Acidic solutions.Hydrochloric acid, Sulfuric acidDesignated container for acidic waste. Do not mix with bases.
Aqueous Waste (Bases) Basic (alkaline) solutions.Sodium hydroxide, Potassium hydroxideDesignated container for basic waste. Do not mix with acids.
Solid Chemical Waste Contaminated lab supplies.Contaminated gloves, pipette tips, paper towelsDesignated container for solid chemical waste.

Visualizing Procedural and Biological Pathways

To further clarify the disposal process and the compound's mechanism of action, the following diagrams have been created using the Graphviz DOT language.

G cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Start Handle_BAY218 Handle this compound with appropriate PPE Start->Handle_BAY218 Segregate_Waste Segregate as Halogenated Organic Waste Handle_BAY218->Segregate_Waste Collect_Waste Collect in a designated, labeled, leak-proof container Segregate_Waste->Collect_Waste Store_Waste Store in a designated satellite accumulation area Collect_Waste->Store_Waste Keep_Sealed Keep container tightly sealed Store_Waste->Keep_Sealed Request_Pickup Request hazardous waste pickup per institutional policy Keep_Sealed->Request_Pickup End End Request_Pickup->End

Figure 1. Logical workflow for the proper disposal of this compound.

G cluster_pathway Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Ligand AHR Ligand (e.g., environmental toxins, endogenous molecules) AHR_complex_cytoplasm Inactive AHR Complex (AHR, Hsp90, AIP, p23) Ligand->AHR_complex_cytoplasm Binds to AHR AHR_complex_active Active AHR-Ligand Complex AHR_complex_cytoplasm->AHR_complex_active Conformational Change BAY218 This compound BAY218->AHR_complex_cytoplasm Antagonizes (Prevents Ligand Binding) Nuclear_translocation Nuclear Translocation AHR_complex_active->Nuclear_translocation ARNT ARNT Nuclear_translocation->ARNT Dimerizes with AHR_ARNT_complex AHR-ARNT-Ligand Complex ARNT->AHR_ARNT_complex DRE Dioxin Response Element (DRE) in DNA AHR_ARNT_complex->DRE Binds to Gene_expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_expression Initiates Transcription

Figure 2. Mechanism of action of this compound as an AHR antagonist.

References

Essential Safety and Logistical Information for BAY-218

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"As BAY-218 is a fictional investigational compound, this guidance is based on industry best practices for handling potent, non-volatile small molecule compounds in a research and development setting. All procedures must be preceded by a thorough, compound-specific risk assessment.

This document provides procedural guidance for the safe handling and disposal of the potent investigational compound this compound. The primary goal is to minimize exposure to laboratory personnel and prevent environmental contamination.[1][2]

Assumed Properties for Risk Assessment

For the purpose of establishing safe handling procedures, the following properties have been assumed for this compound.

PropertyAssumed Value/ClassificationJustification for Handling Procedures
Physical Form Crystalline SolidPotential for aerosolization of fine particles during handling.
Volatility LowPrimary exposure risk is through inhalation or ingestion of airborne particles, not vapor.
Occupational Exposure Limit (OEL) 0.03 - 10 µg/m³Indicates a highly potent compound requiring stringent containment.[3][4]
Potency Category OEB 4/5Requires the use of primary engineering controls like isolators or ventilated enclosures.[3]
Toxicity Profile Potential Cytotoxic AgentAssumed to have the potential to cause cellular damage, requiring strict handling to prevent any direct contact.[5]

Personal Protective Equipment (PPE)

The selection of PPE is a critical secondary measure to engineering controls.[6] All personnel must be thoroughly trained on the correct donning, doffing, and disposal of PPE.[1][4]

Recommended PPE for this compound Handling Activities
ActivityPrimary Engineering ControlRequired PPE
Low-Energy Activities (e.g., vial handling, visual inspection in a closed container)General Laboratory Ventilation- Nitrile Gloves (double-gloving recommended)- Safety Glasses- Lab Coat
Weighing & Dispensing (Powder) Ventilated Balance Enclosure or Isolator[3][6][7]- Nitrile Gloves (double-gloving, inner glove tucked under sleeve)- Disposable Lab Coat with knit cuffs- Safety Goggles- Face Shield (if outside an isolator)- Powered Air-Purifying Respirator (PAPR)[3][8]
Solution Preparation & Dilution Chemical Fume Hood or Biosafety Cabinet- Nitrile Gloves (double-gloving)- Disposable Lab Coat or Gown- Safety Goggles
In-Vitro/In-Vivo Dosing Chemical Fume Hood or Ventilated Animal Change Station- Nitrile Gloves (double-gloving)- Disposable fluid-resistant Gown- Safety Goggles- Arm Sleeves
Spill Cleanup & Waste Disposal N/A- Nitrile Gloves (heavy-duty, double-gloving)- Chemical Resistant Gown/Coveralls- Safety Goggles and Face Shield- PAPR

Operational and Disposal Plans

Experimental Protocol: Weighing and Solution Preparation
  • Preparation:

    • Designate a specific area within a fume hood or prepare a ventilated balance enclosure.

    • Cover the work surface with disposable, absorbent bench paper.

    • Assemble all necessary materials: this compound vial, spatulas, weigh boats, solvent, volumetric flasks, and waste containers.

    • Prepare a 10% bleach solution or other validated decontamination fluid.

  • Donning PPE:

    • Don inner nitrile gloves.

    • Don a disposable gown, ensuring cuffs are snug over the inner gloves.

    • Don outer nitrile gloves, pulling them over the gown cuffs.

    • Don safety goggles and a face shield.

    • If required, don a PAPR and ensure it is functioning correctly.

  • Handling Procedure:

    • Carefully open the container with this compound inside the engineering control (e.g., fume hood).

    • Use a dedicated spatula to weigh the desired amount of powder onto a weigh boat.

    • Transfer the powder to the appropriate vessel for solubilization.

    • Add solvent carefully to avoid splashing.

    • Once the compound is in solution and the container is sealed, the risk of aerosolization is significantly reduced.[4]

  • Decontamination and Doffing:

    • Wipe down all external surfaces of containers, equipment, and the work surface with the decontamination solution.

    • Dispose of all solid waste (gloves, gown, bench paper, weigh boats) into a dedicated, labeled hazardous waste bag within the hood.[9]

    • Doff PPE in the reverse order of donning, avoiding contact with the outer surfaces. Dispose of immediately into hazardous waste.

    • Wash hands thoroughly with soap and water.

Waste Disposal Plan

All waste materials contaminated with this compound are considered hazardous chemical waste and must be disposed of accordingly.[10]

  • Solid Waste:

    • Includes gloves, gowns, pipette tips, and contaminated labware.

    • Must be collected in a dedicated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.[9]

    • Store the sealed waste container in a designated, secure area until collection by certified hazardous waste disposal services.[11]

  • Liquid Waste:

    • Includes unused solutions and solvent rinsates from cleaning.

    • Collect in a dedicated, sealed, and shatter-proof container.[12]

    • The container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the solvent.

    • Never mix incompatible waste streams.[9][11]

  • Sharps Waste:

    • Needles and syringes used for dosing must be disposed of immediately into a designated, puncture-proof sharps container labeled for cytotoxic/chemical waste.[9]

Mandatory Visualizations

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Primary Engineering Control) cluster_post Post-Handling & Disposal A Receive & Log Investigational Compound B Verify Compound Integrity (Unopened) A->B C Transfer to Secure, Designated Storage B->C D Don Appropriate PPE C->D E Prepare Work Surface (e.g., disposable liner) D->E F Weigh Solid Compound E->F G Prepare Solution F->G H Decontaminate Surfaces & Equipment G->H J Doff PPE & Dispose in Designated Waste G->J I Segregate & Package Hazardous Waste H->I K Store Waste Securely for Pickup I->K J->I logical_relationship cluster_controls Exposure Control Hierarchy cluster_outcome Eng Engineering Controls (Isolators, Fume Hoods) [Primary Barrier] Admin Administrative Controls (SOPs, Training) [Procedural Barrier] Eng->Admin Safe Personnel & Environmental Safety Eng->Safe PPE Personal Protective Equipment (Gloves, Respirators) [Last Line of Defense] Admin->PPE Admin->Safe PPE->Safe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.